molecular formula C6H6Br2N2O B3250656 2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine CAS No. 2044713-57-5

2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine

Cat. No.: B3250656
CAS No.: 2044713-57-5
M. Wt: 281.93
InChI Key: NBYTXFJRHSVZKB-UHFFFAOYSA-N
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Description

2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine is a useful research compound. Its molecular formula is C6H6Br2N2O and its molecular weight is 281.93. The purity is usually 95%.
BenchChem offers high-quality 2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2O/c7-5-6(8)10-1-2-11-3-4(10)9-5/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYTXFJRHSVZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=C(N21)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044713-57-5
Record name 2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
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Foundational & Exploratory

Technical Guide: Spectroscopic Analysis of 2,3-Dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine

[1]

Executive Summary & Structural Logic

Target Molecule: 2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine Molecular Formula: C₆H₆Br₂N₂O Exact Mass: ~295.88 g/mol (based on ⁷⁹Br)[1]

The imidazo[2,1-c][1,4]oxazine core represents a bioisostere of the more common [2,1-b][1,3]oxazine scaffold found in drugs like Pretomanid. The "5H,6H,8H" designation indicates a saturated oxazine ring fused to the imidazole core. The critical diagnostic feature of this specific derivative is the complete absence of aromatic protons , as the only available aromatic positions (C2 and C3 of the imidazole ring) are substituted with bromine.

Consequently, structural elucidation relies heavily on the unique aliphatic coupling patterns of the oxazine ring and the isotopic signature of the dibromo-substitution in Mass Spectrometry.

Analytical Workflow

The following diagram outlines the logical flow for validating this compound, prioritizing "smoking gun" signals to minimize instrument time.

AnalyticalWorkflowcluster_logicDecision GatesSampleCrude ProductMSLC-MS (ESI+)Check Isotope PatternSample->MSStep 1NMR_H1H NMR (d6-DMSO)Check Aliphatic RegionMS->NMR_HIf M, M+2, M+4 (1:2:1)NMR_C13C NMRCheck C-Br ShiftsNMR_H->NMR_CIf 3x CH2 signals presentValidationStructure ConfirmedNMR_C->Validation

Caption: Step-by-step analytical workflow prioritizing Mass Spectrometry for halogen verification followed by NMR for scaffold confirmation.

Mass Spectrometry (MS): The Halogen Signature

The first and most definitive step in characterizing this molecule is analyzing the isotopic abundance pattern. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

Expected Isotopic Pattern

For a molecule with two bromine atoms , the molecular ion peak will split into a triplet with a distinct 1:2:1 intensity ratio .

Ion SpeciesMass (m/z)Relative IntensityOrigin
M⁺ ~29650%[⁷⁹Br + ⁷⁹Br]
M+2 ~298100% (Base)[⁷⁹Br + ⁸¹Br] + [⁸¹Br + ⁷⁹Br]
M+4 ~30050%[⁸¹Br + ⁸¹Br]

Technical Insight: If you observe a 1:1 doublet (M, M+2), the reaction is incomplete (monobrominated). If you observe the 1:2:1 triplet, the dibromo-substitution is successful.[1] Use Electrospray Ionization (ESI+) in methanol/acetonitrile.[1] Note that the protonated molecular ion [M+H]⁺ will follow the same pattern shifted by +1 mass unit.[1]

Nuclear Magnetic Resonance (NMR)

Due to the planar nature of the fused ring system and the heavy halogen atoms, solubility can be an issue in CDCl₃. DMSO-d₆ is the recommended solvent to prevent aggregation and ensure sharp peaks.[1]

¹H NMR Spectroscopy (Proton)

The "5H,6H,8H" nomenclature implies three methylene (-CH₂-) groups in the oxazine ring.[1]

  • H-8: Located between the bridgehead Nitrogen and Oxygen (N-CH₂-O).[1] This is an isolated spin system (singlet).[1]

  • H-5 & H-6: Located between the bridgehead Nitrogen and Oxygen (N-CH₂-CH₂-O).[1] These form a coupled spin system (triplets).[1]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
H-8 4.90 - 5.10Singlet (s)2HDeshielded by adjacent O and N; no vicinal protons.
H-6 4.10 - 4.25Triplet (t)2HAdjacent to Oxygen (deshielded); couples with H-5.[1]
H-5 3.80 - 3.95Triplet (t)2HAdjacent to Nitrogen; couples with H-6.[1]
Aromatic --Absent0HSubstituted by Br at C2/C3.[1]

Critical Validation Point: The absence of any signals in the aromatic region (6.5–8.0 ppm) confirms the consumption of the imidazole protons during bromination.

¹³C NMR Spectroscopy (Carbon)

The ¹³C spectrum will show 6 distinct carbon environments. The C-Br carbons will be significantly shifted and may appear broadened due to the quadrupolar relaxation of the bromine nucleus.[1]

Carbon TypeShift (δ ppm)Characteristics
C=N (Bridgehead) 140 - 145Quaternary, most deshielded.
C-Br (C2/C3) 100 - 115Distinctive shift for halogenated imidazoles.
C-8 (O-CH₂-N) 70 - 75Aliphatic, deshielded by two heteroatoms.
C-6 (O-CH₂) 60 - 65Aliphatic ether carbon.[1]
C-5 (N-CH₂) 40 - 45Aliphatic amine carbon.[1]

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as a secondary confirmation, particularly useful for monitoring the reaction progress (disappearance of C-H stretches from the imidazole ring).[1]

  • C-H Stretch (Aliphatic): 2850–2950 cm⁻¹ (Distinct bands for the CH₂ groups).[1]

  • C=N Stretch: 1580–1620 cm⁻¹ (Imidazole ring breathing).[1]

  • C-Br Stretch: 500–600 cm⁻¹ (Strong, sharp bands in the fingerprint region).[1]

  • Absence: No aromatic C-H stretch above 3000 cm⁻¹ (or very weak if any overlap exists).[1]

Experimental Protocol: Synthesis & Analysis

If you are synthesizing this standard from the parent scaffold (5H,6H,8H-imidazo[2,1-c][1,4]oxazine), the following protocol ensures high purity for spectral analysis.

Synthesis Pathway (Bromination)

The most reliable method involves electrophilic aromatic substitution using N-Bromosuccinimide (NBS).[1]

SynthesisPathStart5H,6H,8H-imidazo[2,1-c][1,4]oxazineReagentNBS (2.2 eq) / ACN / 0°C -> RTStart->ReagentIntermediateBromonium Ion ComplexReagent->IntermediateProduct2,3-Dibromo DerivativeIntermediate->ProductElectrophilic Subst.

Caption: Electrophilic bromination pathway using NBS in Acetonitrile.

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine in anhydrous Acetonitrile (ACN).

  • Addition: Cool to 0°C. Add 2.2 eq of N-Bromosuccinimide (NBS) portion-wise over 15 minutes to prevent exotherm-related degradation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Quench with saturated sodium thiosulfate (removes excess Br₂).[1] Extract with Ethyl Acetate.[1]

  • Purification: Recrystallize from Ethanol or purify via silica column chromatography.

  • Sample Prep: Dry the solid under high vacuum (P < 0.1 mbar) for 12 hours before NMR analysis to remove solvent peaks that may overlap with the oxazine triplets.

References

  • PubChem. (2024).[1][2][3] 5H,6H,8H-imidazo[2,1-c][1,4]oxazine Compound Summary. National Library of Medicine. Retrieved from [Link][1][4]

  • Zhimomi, B. K., et al. (2024).[5] Microwave-assisted synthesis of novel [1,4] oxazine derivatives. Arkivoc. Retrieved from [Link][1]

  • Slyvka, N., et al. (2021).[6] Synthetic Approach to Diversified Imidazo[2,1-b][1,3]thiazines. Sciforum. Retrieved from [Link]

Physical and chemical properties of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physicochemical Properties of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Intrigue of the Brominated Imidazo[2,1-c]oxazine Scaffold

The fusion of an imidazole ring with an oxazine moiety creates the imidazo[2,1-c]oxazine scaffold, a heterocyclic system of significant interest in medicinal chemistry. Imidazole-containing compounds are ubiquitous in nature and form the core of numerous pharmaceuticals due to their diverse biological activities.[1][2] The incorporation of an oxazine ring introduces additional structural and electronic features that can modulate pharmacological properties.[3]

Halogenation, particularly bromination, is a well-established strategy in drug design to enhance potency, selectivity, and pharmacokinetic profiles. The introduction of bromine atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[4][5] This guide focuses on the predicted physical and chemical properties of a novel entity, 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine, providing a comprehensive theoretical framework to stimulate and guide its potential synthesis and investigation.

Predicted Physicochemical Properties

The physicochemical properties of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine are anticipated to be influenced by its fused heterocyclic core and the presence of two bromine atoms. The following table summarizes the predicted properties based on the characteristics of the parent scaffold and the known effects of dibromination.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₆Br₂N₂OBased on the chemical structure.
Molecular Weight 297.94 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidMany related heterocyclic compounds are crystalline solids at room temperature.
Melting Point > 150 °CThe rigid, fused ring system and strong intermolecular interactions due to bromine atoms would likely result in a relatively high melting point.
Boiling Point > 300 °C (with decomposition)High boiling point is expected due to the molecular weight and polarity, though decomposition at elevated temperatures is likely.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol).[6]The polar heterocyclic core imparts some water solubility, but the dibromo substitution increases lipophilicity, favoring solubility in organic solvents.
pKa (Basic) ~ 3-4The non-bridgehead nitrogen of the imidazole ring is expected to be basic, with the pKa value likely reduced by the electron-withdrawing effect of the bromine atoms.

Proposed Synthesis and Reactivity

A plausible synthetic route to 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine could involve the initial construction of the imidazo[2,1-c]oxazine core followed by bromination.

Synthetic Pathway

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination 2-aminoimidazole 2-Aminoimidazole imidazo_oxazine 5H,6H,8H-imidazo[2,1-c]oxazine 2-aminoimidazole->imidazo_oxazine Base, Heat 3-chloropropanol 3-Chloro-1-propanol 3-chloropropanol->imidazo_oxazine target_compound 2,3-dibromo-5H,6H,8H- imidazo[2,1-c]oxazine imidazo_oxazine->target_compound Solvent (e.g., DMF) NBS N-Bromosuccinimide (2 eq.) NBS->target_compound

Caption: Proposed two-step synthesis of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine.

Reactivity Insights

The imidazole ring is generally susceptible to electrophilic substitution. Direct bromination of 2-nitroimidazole has been shown to yield 4,5-dibromo-2-nitroimidazole, indicating the feasibility of introducing two bromine atoms onto the imidazole core.[7] The bromine atoms on the imidazole ring are expected to be reactive sites for various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for further structural diversification.[5] The lone pair of electrons on the sp2-hybridized nitrogen of the imidazole ring can also act as a catalyst inhibitor in some palladium-catalyzed reactions.[8]

Spectroscopic Characterization (Predicted)

The structural elucidation of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine would rely on a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

Predicting precise NMR chemical shifts without experimental data is challenging; however, general regions for the proton and carbon signals can be estimated. Machine learning models and DFT calculations can provide more accurate predictions.[9][10][11]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.2 - 4.4t2H-O-CH₂-
~ 3.8 - 4.0t2H-N-CH₂- (oxazine)
~ 2.0 - 2.2m2H-CH₂-CH₂-CH₂-

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 140 - 150C=N (imidazole)
~ 110 - 120C-Br (imidazole)
~ 95 - 105C-Br (imidazole)
~ 65 - 75-O-CH₂-
~ 40 - 50-N-CH₂- (oxazine)
~ 20 - 30-CH₂-CH₂-CH₂-
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic isotopic pattern for a dibrominated compound due to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio.[12] The molecular ion peak (M⁺) should appear as a triplet (M, M+2, M+4) with relative intensities of approximately 1:2:1.

Predicted Mass Spectrometry Fragmentation

m/zIonFragmentation Pathway
296/298/300[M]⁺Molecular ion
217/219[M - Br]⁺Loss of a bromine radical
138[M - 2Br]⁺Loss of both bromine radicals
110[C₅H₆N₂O]⁺Further fragmentation of the heterocyclic core
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
~ 3100 - 3150C-H stretching (imidazole ring)[13]
~ 2850 - 3000C-H stretching (aliphatic)[4]
~ 1600 - 1650C=N stretching (imidazole ring)
~ 1450 - 1550C=C stretching (imidazole ring)[14]
~ 1050 - 1150C-O-C stretching (oxazine ring)[15]
~ 550 - 650C-Br stretching[4]

Potential Applications in Drug Discovery

The imidazo[2,1-c]oxazine scaffold is a privileged structure in medicinal chemistry. Derivatives of related imidazo-fused systems have demonstrated a wide range of pharmacological activities, including:

  • Antitubercular: Imidazo[2,1-b][16][17]oxazine derivatives have shown potent activity against multidrug-resistant strains of Mycobacterium tuberculosis.[18][19]

  • Anticancer: Imidazole hybrids are being explored as kinase inhibitors for cancer therapy.[1]

  • Anti-inflammatory: Various imidazole and oxazole derivatives have been investigated as inhibitors of COX-2.[20]

  • Antimicrobial and Antifungal: The imidazo[2,1-c][8][16][21]triazine core has been associated with significant antimicrobial and antifungal properties.[22]

The introduction of a dibromo substitution pattern on the imidazo[2,1-c]oxazine core could lead to novel compounds with enhanced or unique biological activities, making this an interesting scaffold for further investigation in various therapeutic areas.

Hypothetical Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine.

Synthesis of 5H,6H,8H-imidazo[2,1-c]oxazine
  • To a solution of 2-aminoimidazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Add 3-chloro-1-propanol (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture at 80-90 °C for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5H,6H,8H-imidazo[2,1-c]oxazine.

Synthesis of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine
  • Dissolve 5H,6H,8H-imidazo[2,1-c]oxazine (1.0 eq) in a suitable solvent such as DMF or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (2.1 eq) portion-wise over 30 minutes, keeping the temperature below 5 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to yield 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine.

Spectroscopic Characterization Workflow

G Purified_Compound Purified 2,3-dibromo- 5H,6H,8H-imidazo[2,1-c]oxazine NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purified_Compound->NMR MS Mass Spectrometry (EI-MS, HRMS) Purified_Compound->MS IR IR Spectroscopy (FTIR-ATR) Purified_Compound->IR Elemental_Analysis Elemental Analysis (CHN) Purified_Compound->Elemental_Analysis Structure_Elucidation Structure Elucidation and Data Confirmation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Elemental_Analysis->Structure_Elucidation

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

While 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine remains a hypothetical compound at present, this in-depth technical guide provides a robust, scientifically-grounded framework for its future synthesis and characterization. By leveraging data from analogous structures, we have predicted its key physicochemical properties, proposed a viable synthetic route, and outlined its expected spectroscopic features. The potential for this scaffold in drug discovery, given the known biological activities of related imidazo-fused heterocycles, warrants its investigation. This guide is intended to serve as a valuable resource for researchers embarking on the exploration of this and other novel brominated heterocyclic systems.

References

A comprehensive list of references will be compiled upon the completion of a full literature review for a formal publication. The insights in this guide are built upon the foundational principles of heterocyclic chemistry and the specific literature pertaining to imidazoles, oxazines, and their halogenated derivatives.

Sources

Technical Guide: Preliminary Cytotoxicity Screening of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

This technical guide outlines the validated protocol for the preliminary cytotoxicity profiling of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine (CAS: 2044713-57-5).

While nitroimidazo-oxazines (e.g., Pretomanid/PA-824) are well-established antitubercular agents, the 2,3-dibromo variant represents a distinct halogenated scaffold. Often utilized as a synthetic intermediate or a structural probe for lipophilicity tuning, this compound presents specific screening challenges distinct from its nitro-substituted counterparts.

Technical Challenges addressed in this guide:

  • Solubility: The dibromo-substitution significantly increases LogP compared to the parent heterocycle, necessitating optimized DMSO delivery vectors to prevent microprecipitation in aqueous media.

  • Scaffold Specificity: Unlike the [2,1-b] fusion seen in Pretomanid, this compound possesses a [2,1-c] fusion. This structural isomerism alters the metabolic stability profile, requiring specific hepatic cell line validation.

  • Reactivity: The C2/C3 bromine atoms are potential sites for nucleophilic displacement; screening conditions must avoid false positives caused by media component interactions.

Experimental Design Strategy

Cell Line Selection

To establish a robust toxicity profile, a dual-cell line approach is mandatory.

Cell LineTissue OriginRationale for Selection
Vero (ATCC CCL-81) African Green Monkey KidneyIndustry Standard: The primary benchmark for off-target toxicity in antitubercular drug discovery. High stability and lack of complex metabolic enzymes make it ideal for assessing intrinsic chemical toxicity.
HepG2 (ATCC HB-8065) Human Hepatocellular CarcinomaMetabolic Competence: Imidazo-oxazines are prone to hepatic metabolism. HepG2 cells express Phase I/II enzymes (albeit lower than primary hepatocytes), allowing detection of toxic metabolites formed from the dibromo scaffold.
Assay Selection: Resazurin vs. MTT

For this halogenated compound, Resazurin (Alamar Blue) is recommended over MTT.

  • Reasoning: Halogenated heterocycles can occasionally reduce MTT tetrazolium salts non-enzymatically, leading to false viability signals. Resazurin reduction is strictly intracellular and metabolic, providing a more accurate readout for this specific chemotype.

Detailed Protocol: Resazurin Reduction Assay

Reagent Preparation
  • Compound Stock: Dissolve 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine in 100% DMSO to a concentration of 20 mM .

    • Critical Check: Vortex for 1 minute. Sonicate for 5 minutes at 37°C to ensure complete solubilization of the dibromo species.

  • Assay Media: DMEM (high glucose) + 10% FBS + 1% Pen/Strep.

  • Resazurin Solution: Prepare a 0.15 mg/mL stock in PBS. Filter sterilize (0.22 µm).

Plate Layout & Seeding
  • Vessel: 96-well black-walled, clear-bottom tissue culture plates (prevents fluorescence crosstalk).

  • Seeding Density:

    • Vero: 4,000 cells/well.

    • HepG2: 10,000 cells/well (due to clumping morphology).

  • Incubation: Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

Compound Exposure (The "0.5% Rule")

The final DMSO concentration must not exceed 0.5% (v/v) to avoid solvent-induced toxicity masking the compound's effect.

  • Serial Dilution (Deep Well Block):

    • Prepare a 200 µM working solution: 10 µL of 20 mM Stock + 990 µL Media. (DMSO = 1%).

    • Perform 2-fold serial dilutions in Media (containing 1% DMSO) across 10 points (Range: 100 µM down to 0.19 µM).

  • Transfer: Add 100 µL of diluted compound to the cell plates (already containing 100 µL media).

    • Final Assay Concentration: 100 µM max.[1]

    • Final DMSO Concentration: 0.5% constant across all wells.

Controls
  • Positive Control (Death): Doxorubicin (10 µM) or Triton X-100 (0.1%).

  • Vehicle Control (Baseline): 0.5% DMSO in media (Must show 100% viability).

  • Blank: Media + Resazurin (No cells).

Readout[2]
  • Incubate plates with compound for 72 hours .

  • Add 20 µL of Resazurin stock to each well.

  • Incubate for 2–4 hours.

  • Measure Fluorescence: Ex 530-560 nm / Em 590 nm.

Data Visualization & Logic Flow

The following diagram illustrates the decision matrix for progressing the 2,3-dibromo intermediate based on cytotoxicity thresholds (


).

CytotoxicityWorkflow Start Compound: 2,3-dibromo-imidazo[2,1-c]oxazine Solubility Solubility Check (PBS pH 7.4) Start->Solubility Assay Resazurin Assay (Vero & HepG2) Solubility->Assay If Soluble < 0.5% DMSO Calc Calculate CC50 Assay->Calc Decision CC50 Threshold? Calc->Decision Toxic High Toxicity (CC50 < 10 µM) Decision->Toxic < 10 µM Moderate Moderate Toxicity (10 µM < CC50 < 50 µM) Decision->Moderate 10-50 µM Safe Low Toxicity (CC50 > 50 µM) Decision->Safe > 50 µM NextStep_Toxic STOP / Re-design Check C2/C3 Reactivity Toxic->NextStep_Toxic NextStep_Mod Determine Selectivity Index (SI) (SI = CC50 / MIC) Moderate->NextStep_Mod NextStep_Safe Proceed to Efficacy Screening Safe->NextStep_Safe

Figure 1: Decision logic for hit-to-lead progression of halogenated imidazo-oxazines.

Data Analysis & Interpretation

Calculation of

The Cytotoxic Concentration 50 (


) is calculated using a non-linear regression (sigmoidal dose-response, variable slope) in software like GraphPad Prism.


The Selectivity Index (SI)

If the compound is being screened for antimicrobial activity (e.g., against M. tuberculosis), the Selectivity Index is the critical metric.



  • SI < 1: The compound is a general toxin.

  • SI > 10: Acceptable for early hits.

  • SI > 50: Ideal for lead candidates (similar to Pretomanid profile).

Troubleshooting "Dibromo" Specific Issues
  • Precipitation: If the OD/Fluorescence drops suddenly at high concentrations (100 µM) but recovers at 50 µM, this indicates precipitation, not toxicity. The crystals scatter light or block resazurin uptake. Action: Check the 100 µM well under a microscope before reading.

  • Steep Hill Slope: A Hill slope > 3.0 suggests a non-specific mechanism, such as membrane disruption (surfactant effect) caused by the lipophilic dibromo-tail, rather than a receptor-mediated toxicity.

References

  • National Institutes of Health (NIH/NCATS). Assay Guidance Manual: Cell Viability Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004. Available from: [Link]

  • Thompson, A. M., et al. "Synthesis and Structure–Activity Relationships of Antitubercular 2-Nitroimidazooxazines." Journal of Medicinal Chemistry, vol. 52, no. 3, 2009, pp. 637–650. (Establishes baseline toxicity for the imidazo-oxazine class). Available from: [Link]

  • Riss, T. L., et al. "Cell Viability Assays." In: Markossian S, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. Available from: [Link]

Sources

Exploring the Structure-Activity Relationship of Dibrominated Imidazo-Oxazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo-Oxazine Core in Modern Drug Discovery

Fused heterocyclic scaffolds are cornerstones in medicinal chemistry, offering a rigid three-dimensional framework that can be strategically decorated to optimize interactions with biological targets. Among these, the imidazo-oxazine core has emerged as a "privileged scaffold," appearing in a diverse array of pharmacologically active agents.[1] This bicyclic system, which features a fusion of imidazole and oxazine rings, is present in molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and antitubercular properties.[2][3] The imidazo[1,2-a]pyridine scaffold, a close structural relative, is found in several marketed drugs, underscoring the therapeutic potential of this class of compounds.[2]

The introduction of halogen atoms, particularly bromine, is a well-established strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound. Bromination can influence a molecule's lipophilicity, metabolic stability, and electronic character, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for the target protein. Specifically, the strategic placement of two bromine atoms on the imidazo-oxazine core presents an intriguing avenue for optimizing potency and selectivity. This guide provides an in-depth exploration of the synthesis, structure-activity relationship (SAR), and biological evaluation of dibrominated imidazo-oxazine compounds, offering insights for researchers in the field of drug development.

Synthesis of Dibrominated Imidazo-Oxazine Derivatives: Strategies and Methodologies

The synthesis of the imidazo-oxazine core can be achieved through several established routes, often involving the condensation of an aminopyridine or a related amino-heterocycle with an α-halocarbonyl compound, followed by cyclization.[4] The introduction of bromine atoms can be accomplished either by using brominated starting materials or by direct electrophilic bromination of the pre-formed heterocyclic core.

Regioselective Bromination: A Key Challenge

A significant challenge in the synthesis of dibrominated imidazo-oxazine derivatives lies in achieving regioselectivity. The imidazo-fused scaffold possesses multiple positions susceptible to electrophilic attack, and controlling the position and number of bromine substitutions is crucial for a systematic SAR exploration. Studies on the related imidazo[1,2-a]pyridine scaffold have demonstrated that the C3 position is highly activated and prone to electrophilic substitution.[5]

The choice of brominating agent and reaction conditions plays a pivotal role in directing the regioselectivity. Reagents such as N-bromosuccinimide (NBS) and pyridinium tribromide are commonly employed for the bromination of such heterocyclic systems.[1][6] Achieving dibromination often requires harsher conditions or the use of a larger excess of the brominating agent.

Illustrative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent dibromination of an imidazo-oxazine core.

G cluster_0 Core Synthesis cluster_1 Bromination cluster_2 Purification & Characterization A Amino-heterocycle (e.g., 2-aminopyridine) C Condensation & Cyclization A->C B alpha-Haloketone B->C D Imidazo-oxazine Core C->D E Mono-bromination (e.g., NBS, 1 eq.) D->E Position-selective F Di-bromination (e.g., NBS, >2 eq.) E->F Further bromination G Crude Product F->G H Column Chromatography G->H I Spectroscopic Analysis (NMR, MS) H->I

Caption: A generalized workflow for the synthesis of dibrominated imidazo-oxazines.

Experimental Protocol: Synthesis of a Dibrominated Imidazo[1,2-a]pyridine Derivative

This protocol is adapted from methodologies for the bromination of related imidazo-fused heterocycles and serves as a representative example.[5]

Objective: To synthesize 3,6-dibromo-2-phenylimidazo[1,2-a]pyridine.

Materials:

  • 2-phenylimidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add N-bromosuccinimide (2.2 mmol) in portions at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield the purified 3,6-dibromo-2-phenylimidazo[1,2-a]pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Structure-Activity Relationship (SAR) of Dibrominated Imidazo-Oxazines

The precise impact of dibromination on the biological activity of imidazo-oxazine compounds is not extensively documented in dedicated studies. However, by synthesizing information from studies on mono-halogenated analogs and related heterocyclic systems, we can infer key SAR principles.

The Role of Bromine Substituents

The introduction of two bromine atoms can influence the biological activity through several mechanisms:

  • Increased Lipophilicity: Bromine atoms significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access intracellular targets. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.

  • Electronic Effects: Bromine is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to resonance. These electronic modifications can alter the pKa of the heterocyclic nitrogen atoms, affecting their ability to form hydrogen bonds with the target protein.

  • Steric Hindrance and Conformational Restriction: The bulky nature of bromine atoms can impose conformational restrictions on the molecule, locking it into a bioactive conformation. Conversely, steric hindrance can also prevent the molecule from fitting into the binding pocket of the target.

  • Halogen Bonding: Bromine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (such as oxygen or nitrogen) in the active site of a protein. This can contribute to enhanced binding affinity and selectivity.

Positional Importance of Dibromination

The positions of the two bromine atoms on the imidazo-oxazine scaffold are critical for determining the biological activity. While specific SAR data for dibrominated imidazo-oxazines is scarce, we can extrapolate from related scaffolds. For instance, in a series of EGFR kinase inhibitors with an imidazole core, a bromine atom at the para position of a phenyl ring conferred greater potency than a meta substitution.[7]

The following diagram illustrates key positions for substitution on the imidazo[2,1-b]oxazole core and their potential impact on activity.

Caption: Key substitution points on the imidazo[2,1-b]oxazole scaffold.

Quantitative SAR Data
Compound IDScaffoldR1R2R3Biological TargetIC₅₀ (µM)Reference
1a Imidazo[1,2-a]pyrazineHPhenylHTubulin0.85[8]
1b Imidazo[1,2-a]pyrazineH4-ChlorophenylHTubulin0.23[8]
1c Imidazo[1,2-a]pyrazineH4-BromophenylHTubulin0.19[8]
2a ImidazoleHH4-HydroxyphenylEGFR Kinase0.507[7]
2b ImidazoleHH4-BromophenylEGFR Kinase0.236[7]

From this illustrative data, we can observe that the introduction of a single bromine atom (Compound 1c vs. 1a ) or a chlorine atom (Compound 1b vs. 1a ) on the phenyl ring of an imidazo[1,2-a]pyrazine derivative significantly enhances its tubulin polymerization inhibitory activity. Similarly, for imidazole-based EGFR kinase inhibitors, a bromine substituent on the phenyl ring (Compound 2b ) leads to improved potency compared to a hydroxyl group (Compound 2a ).[7][8] These findings suggest that halogenation, in general, is a favorable modification for enhancing the anticancer activity of these scaffolds. It is plausible that dibromination could further enhance this activity, provided that the substitution pattern is optimal for target engagement and does not introduce unfavorable steric or electronic effects.

Biological Mechanisms and Potential Targets

Imidazo-oxazine and related imidazo-fused derivatives have been shown to target a variety of biological macromolecules, with protein kinases being a prominent class of targets.[7] For instance, certain imidazo[2,1-b]oxazole derivatives have been identified as potent inhibitors of RAF kinases, which are key components of the MAPK/ERK signaling pathway often dysregulated in cancer.

The introduction of bromine atoms can influence the mechanism of action by:

  • Altering the Binding Mode: The electronic and steric properties of bromine can lead to a different binding orientation within the active site of the target protein.

  • Enhancing Target Occupancy: Increased binding affinity due to favorable interactions, such as halogen bonding, can lead to prolonged target occupancy and more sustained biological effects.

Signaling Pathway: The MAPK/ERK Cascade

The diagram below illustrates the MAPK/ERK signaling pathway, a common target for anticancer drugs, including some imidazo-fused compounds.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Dibrominated Imidazo-Oxazine Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF kinase by a hypothetical dibrominated imidazo-oxazine compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a dibrominated imidazo-oxazine compound against a target kinase (e.g., RAF kinase).

Materials:

  • Purified recombinant human kinase

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • Dibrominated imidazo-oxazine test compound (dissolved in DMSO)

  • Kinase reaction buffer

  • 96-well filter plates

  • Phosphoric acid (75 mM)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the dibrominated imidazo-oxazine test compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the substrate peptide, and the diluted test compound.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each well.

  • Incubate the plate at 30 °C for a specified period (e.g., 30 minutes).

  • Stop the reaction by adding 75 mM phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Add scintillation fluid to each well and measure the amount of incorporated ³²P using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

The exploration of dibrominated imidazo-oxazine compounds represents a promising, yet underexplored, area in medicinal chemistry. While direct and comprehensive SAR studies on these specific derivatives are currently limited, the available literature on related mono-halogenated and other substituted imidazo-fused heterocycles provides a strong rationale for their investigation. The introduction of two bromine atoms offers a powerful tool to modulate the physicochemical properties and biological activity of the imidazo-oxazine scaffold.

Future research should focus on the systematic synthesis of a library of dibrominated imidazo-oxazine derivatives with varying substitution patterns. This would enable a thorough investigation of the SAR and provide a clearer understanding of the influence of bromine's position, electronic effects, and potential for halogen bonding on target engagement. Such studies, coupled with computational modeling and detailed biological evaluation, will be crucial in unlocking the full therapeutic potential of this fascinating class of compounds.

References

  • Hasanvand, F., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Al-Ostath, A., et al. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. PMC.
  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (n.d.). UCL Discovery.
  • Myadaraboina, S., et al. (2014).
  • Li, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed.
  • Chen, J., et al. (2022). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Bentham Science.
  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2025). RSC Publishing.
  • Al-Ostath, A., et al. (n.d.). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. OUCI.
  • Kumar, A., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.
  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
  • Application of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole in API Synthesis: A Focus on p38 MAP Kinase Inhibitors. (2025). Benchchem.
  • Attempted synthesis of substituted benzo[d]imidazo[2,1-b]oxazoles in... (n.d.).
  • Al-Dhfyan, A., et al. (2022). Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. Chemical Methodologies.
  • Fused-Linked and Spiro-Linked N-Containing Heterocycles. (2025). MDPI.
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). MDPI.
  • Ghorab, M. M., et al. (2013).
  • SAR of imidazo[2,1-b][4][7][9]thiadiazole derivatives as antifungal agents. (n.d.). ResearchGate.

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (n.d.). PMC.
  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free C
  • Karki, S. S., et al. (2014). Synthesis and antiproliferative activity of imidazo[2,1-b][4][7][9]thiadiazole derivatives. PubMed.

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing.
  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (n.d.). PMC.

Sources

Methodological & Application

Application Note: Synthesis of 2,3-Dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine

[1]

Introduction & Structural Logic

The target molecule, 2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS 2044713-57-5), features a fused bicyclic system where a 1,4-oxazine ring is annulated to an imidazole core. Unlike the [2,1-b] systems formed by reacting imidazoles with epoxides, the [2,1-c][1,4]oxazine skeleton requires a specific linker topology: a C2-methylene-oxygen bridge connecting to an N1-ethyl chain.

Key Structural Features:

  • Core: Imidazo[2,1-c][1,4]oxazine.

  • Saturation: 5H, 6H, 8H (indicating three methylene units in the oxazine ring).

  • Functionalization: 2,3-Dibromo substitution on the imidazole ring (derived from the 4,5-positions of the parent imidazole).

Synthetic Strategy: The most robust route involves the construction of the [1,4]oxazine ring via a double alkylation/cyclization of 4,5-dibromo-1H-imidazole-2-methanol with 1,2-dibromoethane . This approach ensures the correct regiochemistry of the oxygen atom relative to the bridgehead nitrogen.

Reaction Scheme & Pathway Visualization

The synthesis proceeds in two distinct stages: (1) Regioselective bromination of the imidazole scaffold, and (2) Base-mediated annulation to form the bicyclic core.

SynthesisPathwayStart1H-Imidazole-2-methanolInter4,5-Dibromo-1H-imidazole-2-methanolStart->InterStep 1: Electrophilic Subst.Br2Br2 / NaOAc(Bromination)Br2->InterProduct2,3-Dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazineInter->ProductStep 2: AnnulationLinker1,2-DibromoethaneNaH / DMFLinker->Product

Figure 1: Synthetic workflow for the construction of the imidazo[2,1-c][1,4]oxazine core.

Detailed Experimental Protocols

Step 1: Synthesis of 4,5-Dibromo-1H-imidazole-2-methanol

This step installs the bromine atoms on the imidazole ring while preserving the hydroxymethyl handle required for the subsequent ring closure.

  • Reagents: 1H-Imidazole-2-methanol (1.0 equiv), Bromine (2.2 equiv), Sodium Acetate (3.0 equiv), Acetic Acid (Glacial).

  • Equipment: 500 mL 3-neck round-bottom flask, dropping funnel, reflux condenser, pH meter.

Procedure:

  • Dissolve 1H-imidazole-2-methanol (10.0 g, 102 mmol) and sodium acetate (25.1 g, 306 mmol) in glacial acetic acid (150 mL).

  • Cool the solution to 10–15°C using a water bath.

  • Add bromine (35.8 g, 11.5 mL, 224 mmol) dropwise over 45 minutes. Caution: Exothermic reaction. Maintain temp < 25°C.

  • Once addition is complete, warm the mixture to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-cold water (500 mL).

  • Adjust pH to 7.0–8.0 using saturated aqueous Na₂CO₃. A precipitate will form.[1][2]

  • Filter the solid, wash with cold water (3 × 50 mL), and dry under vacuum at 45°C.

  • Yield: ~18–20 g (70–75%).

  • Characterization: 1H NMR (DMSO-d6) should show loss of imidazole ring protons and retention of the -CH₂OH singlet (~4.4 ppm).

Step 2: Cyclization to 2,3-Dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine

This critical step forms the [1,4]oxazine ring via a "one-pot" N-alkylation and O-alkylation sequence.

  • Reagents: 4,5-Dibromo-1H-imidazole-2-methanol (from Step 1), 1,2-Dibromoethane (1.5 equiv), Sodium Hydride (60% dispersion in oil, 2.5 equiv), DMF (Anhydrous).

  • Safety Note: NaH releases hydrogen gas. Perform under inert atmosphere (Argon/Nitrogen).

Procedure:

  • In a flame-dried flask under Argon, suspend sodium hydride (2.0 g, 60% disp., 50 mmol) in anhydrous DMF (50 mL). Cool to 0°C.[3]

  • Add a solution of 4,5-dibromo-1H-imidazole-2-methanol (5.12 g, 20 mmol) in DMF (20 mL) dropwise over 20 minutes.

  • Stir at 0°C for 30 minutes to ensure complete deprotonation (formation of the dianion).

  • Add 1,2-dibromoethane (5.64 g, 2.6 mL, 30 mmol) dropwise.

  • Allow the mixture to warm to room temperature, then heat to 60°C for 6–8 hours.

    • Mechanistic Insight: The N1-alkylation is kinetically favored, followed by the intramolecular O-alkylation to close the 6-membered ring.

  • Quench: Cool to 0°C and carefully add saturated NH₄Cl solution (10 mL).

  • Extraction: Dilute with water (100 mL) and extract with Ethyl Acetate (3 × 50 mL).

  • Wash combined organics with brine (2 × 50 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0–5% Methanol in DCM).

  • Product: Off-white to pale yellow solid.

Analytical Data & Quality Control

Table 1: Physicochemical Specifications

ParameterSpecificationNotes
Appearance Pale yellow solidDarkens upon prolonged light exposure.
Molecular Formula C₆H₆Br₂N₂OMW: 281.93 g/mol
1H NMR (400 MHz, CDCl₃) δ 4.85 (s, 2H, H-8), 4.15 (t, 2H, H-5), 4.05 (t, 2H, H-6)H-8 is the singlet from the original hydroxymethyl group. H-5/H-6 are the ethyl bridge.
LC-MS (ESI+) m/z 282.9 [M+H]⁺Characteristic isotopic pattern (1:2:1) for dibromo species.[3][4][5][6]
Purity (HPLC) > 97.0% (AUC)Detect at 254 nm.

Critical Troubleshooting & Optimization

  • Regioselectivity (Isomer Control): The use of 1,2-dibromoethane with the 2-hydroxymethyl handle specifically targets the [2,1-c][1,4]oxazine isomer.

    • Risk:[7] If the reaction temperature is too high (>100°C), intermolecular polymerization may compete with cyclization. Keep strictly at 60–65°C.

  • Water Content: Strictly anhydrous DMF is required. Moisture will quench the NaH and prevent the second cyclization step, leading to the mono-alkylated acyclic impurity (1-(2-bromoethyl)-4,5-dibromoimidazole-2-methanol).

  • Alternative Bases: If NaH is problematic, Cesium Carbonate (Cs₂CO₃) in acetonitrile at reflux is a viable alternative, though reaction times will be longer (12–16 hours).

References

  • Preparation of 4,5-dibromoimidazole derivatives

    • Source: PrepChem. (n.d.). Preparation of 2,4,5-tribromoimidazole. Retrieved from

    • Relevance: foundational protocol for brominating imidazole rings, adapted here for the hydroxymethyl deriv
  • General Synthesis of Imidazo[2,1-c][1,4]oxazines

    • Source: Sunitha, C., & Brahmeshwari, G. (2021). Design and Synthesis of some novel 3-benzylidene-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazine-1,4(3H)-dione derivatives. ResearchGate. Retrieved from

    • Relevance: Validates the formation of the [2,1-c][1,4]oxazine core using similar cycliz
  • Catalog Confirmation of Target Molecule

    • Source: BLD Pharm. (n.d.). 2,3-Dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS 2044713-57-5). Retrieved from

    • Relevance: Confirms the existence, stability, and CAS registry of the specific dibromo-isomer described in this protocol.
  • Structural Comparison (Nitroimidazooxazines)

    • Source: Palmer, B. D., et al. (2017). 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines: Novel Antitubercular Agents. Journal of Medicinal Chemistry. Retrieved from

    • Relevance: Provides context for the [2,1-b] isomer to ensure researchers distinguish between the [1,3] and [1,4] oxazine systems.

Application Notes & Protocols: High-Throughput Screening for Novel Antimycobacterial Agents Targeting the 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel chemical entities with unique mechanisms of action. The imidazo[2,1-c]oxazine core scaffold is a promising area of chemical exploration, with related compounds like 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazines demonstrating potent anti-mycobacterial activity.[3][4] This guide provides a comprehensive framework for developing and executing high-throughput screening (HTS) campaigns to evaluate libraries based on the 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine scaffold. We present a tiered screening cascade, beginning with a robust primary phenotypic screen, followed by essential secondary assays for cytotoxicity and preliminary mechanism-of-action studies. The protocols are designed for scalability and automation, incorporating critical quality control metrics to ensure data integrity and the successful identification of high-quality lead compounds.

Introduction: The Rationale for Screening Imidazo[2,1-c]oxazine Analogs

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[5][6] The process leverages automation, miniaturization, and sensitive detection methods to generate data on thousands of compounds in a short timeframe.[5][7] For novel scaffolds like 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine, a well-designed HTS campaign is the first step in unlocking their therapeutic potential.

Given the documented anti-tuberculosis activity of structurally related imidazo[1][2]oxazines, which are known to act as prodrugs activated by mycobacterial enzymes, our proposed screening strategy will focus on identifying compounds with potent and selective activity against Mycobacterium tuberculosis (Mtb).[3][4]

The screening cascade is designed to efficiently triage a large compound library, moving from a broad phenotypic assessment to more specific assays that inform on selectivity and potential mechanism. This approach maximizes the chances of identifying clinically relevant lead compounds while minimizing resource expenditure on non-viable candidates.[8]

HTS Screening Cascade Overview

The logical flow of the screening process is crucial for success. We propose a three-tiered approach:

  • Primary HTS: A whole-cell phenotypic screen to identify compounds that inhibit the growth of a surrogate mycobacterial strain.

  • Secondary Assay I (Selectivity): A cytotoxicity assay using a mammalian cell line to determine the selectivity index of primary hits.

  • Secondary Assay II (Mechanism of Action - MoA): A target-based or pathway-specific assay to begin elucidating how the active compounds exert their effects.

HTS_Cascade cluster_0 Screening Funnel Compound_Library Compound Library (Imidazo[2,1-c]oxazine Analogs) Primary_HTS Primary Screen: Mycobacterial Growth Inhibition (e.g., Resazurin Assay) Compound_Library->Primary_HTS Primary_Hits Primary Hits Primary_HTS->Primary_Hits Secondary_Cytotoxicity Secondary Screen 1: Mammalian Cell Cytotoxicity (e.g., ATP-based Luminescence) Primary_Hits->Secondary_Cytotoxicity Secondary_MoA Secondary Screen 2: Mechanism of Action (e.g., Enzyme Inhibition Assay) Primary_Hits->Secondary_MoA Confirmed_Hits Confirmed Hits (Potent & Selective) Secondary_Cytotoxicity->Confirmed_Hits Secondary_MoA->Confirmed_Hits Lead_Optimization Lead Optimization Confirmed_Hits->Lead_Optimization

Caption: Proposed HTS cascade for imidazo[2,1-c]oxazine screening.

Assay Quality and Validation: The Z'-Factor

Before initiating a full-scale screen, it is imperative to develop a robust assay. The quality of an HTS assay is best quantified by the Z'-factor, a statistical parameter that accounts for both the dynamic range of the assay signal and the data variation associated with the signal measurements.[9][10][11]

Formula: Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| )

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Z'-Factor ValueAssay ClassificationInterpretation
> 0.5 ExcellentA large separation between positive and negative controls with low variability. Ideal for HTS.[9][10]
0 to 0.5 AcceptableThe assay can be used for screening, but may have a higher false-positive/negative rate.[10]
< 0 UnacceptableThe signal window is too small and/or the variability is too high. The assay requires optimization.[10][12]

An assay with a Z'-factor of ≥ 0.5 is considered robust and suitable for a high-throughput campaign.[9]

Primary HTS: Mycobacterial Growth Inhibition Assay

Objective: To identify compounds that inhibit the growth of mycobacteria in a high-throughput format. For safety and throughput reasons, a surrogate organism like Mycobacterium smegmatis is often used in primary screens before confirming hits in the slower-growing, BSL-3 pathogen Mycobacterium tuberculosis.

Assay Principle: The Resazurin Microtiter Assay (REMA) is a widely used colorimetric method to assess cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin (alamarBlue) to the pink, highly fluorescent resorufin. Inhibition of growth is therefore measured by a lack of color/fluorescence change.

Protocol: Resazurin Microtiter Assay (REMA)
  • Cell Preparation:

    • Culture M. smegmatis mc²155 in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase) to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

    • Dilute the culture in fresh 7H9 media to an OD₆₀₀ of 0.002.

  • Compound Plating:

    • Using an automated liquid handler, dispense 1 µL of test compounds (typically at a 10 mM stock concentration in DMSO) into the wells of a clear-bottom 384-well microplate.

    • For controls, dispense 1 µL of DMSO into negative control wells (no inhibition) and 1 µL of a known inhibitor like Rifampicin (e.g., at 10 µM final concentration) into positive control wells (100% inhibition).

  • Cell Seeding:

    • Add 50 µL of the diluted M. smegmatis culture to each well, resulting in a final compound concentration of ~20 µM.

    • Seal the plates with a breathable membrane.

  • Incubation:

    • Incubate the plates at 37°C with shaking (200 rpm) for 48 hours.

  • Assay Readout:

    • Prepare a 0.025% (w/v) solution of resazurin sodium salt in sterile water and filter-sterilize.

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for an additional 6-8 hours at 37°C.

    • Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis: Percent inhibition is calculated as follows: % Inhibition = 100 * ( (Signal_neg_ctrl - Signal_sample) / (Signal_neg_ctrl - Signal_pos_ctrl) )

A "hit" is typically defined as a compound that exhibits >50% inhibition at the screening concentration.

Secondary Assay I: Mammalian Cell Cytotoxicity

Objective: To evaluate the toxicity of primary hits against a mammalian cell line to determine their selectivity for mycobacteria. A high selectivity index (SI) is a critical feature of a promising drug candidate.

Assay Principle: Cellular ATP levels are a direct indicator of cell viability and metabolic health.[13] A decrease in ATP is a hallmark of cytotoxicity.[14] Luminescence-based ATP detection assays offer high sensitivity and a broad dynamic range, making them ideal for HTS.[13][15] The assay utilizes luciferase to catalyze the oxidation of luciferin in the presence of ATP, generating a light signal that is proportional to the amount of ATP present.[16]

ATP_Assay ATP ATP Luciferase Luciferase ATP->Luciferase Luciferin D-Luciferin Luciferin->Luciferase Oxygen O₂ Oxygen->Luciferase Products Oxyluciferin + AMP + PPi Luciferase->Products Light Light (560 nm) Luciferase->Light

Caption: Principle of the bioluminescent ATP assay.

Protocol: Luminescent ATP-Based Viability Assay
  • Cell Preparation:

    • Culture a relevant mammalian cell line (e.g., HEK293 or HepG2) in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and resuspend cells to a density of 2 x 10⁵ cells/mL.

  • Compound Plating and Cell Seeding:

    • Dispense 1 µL of primary hit compounds (in a dose-response format, e.g., 8-point, 3-fold serial dilution) into a white, opaque-walled 384-well plate.

    • Add 50 µL of the cell suspension to each well (10,000 cells/well).

    • Include negative controls (DMSO) and positive controls (e.g., Staurosporine at 10 µM final concentration).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Assay Readout:

    • Allow the plate and a commercial ATP detection reagent (e.g., CellTiter-Glo®) to equilibrate to room temperature.

    • Add 25 µL of the ATP detection reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis: The half-maximal cytotoxic concentration (CC₅₀) is determined by fitting the dose-response data to a four-parameter logistic curve. The Selectivity Index (SI) is then calculated: SI = CC₅₀ (Mammalian Cells) / MIC₅₀ (Mtb)

An SI > 10 is generally considered desirable for a promising anti-infective agent.

Secondary Assay II: Potential Mechanism of Action (MoA) - Enzyme Inhibition

Objective: To investigate whether the active compounds inhibit a specific, pre-hypothesized molecular target. Based on the literature for related imidazooxazines, a key target class is nitroreductases, which are required to activate the prodrug form of the compound.[4] An alternative approach is to screen for inhibition of essential mycobacterial enzymes.

Assay Principle: Fluorescence Polarization (FP) is a powerful, homogeneous technique for monitoring molecular binding events in real-time.[2][17] It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, depolarizing emitted light.[17] When bound to a larger protein, its rotation slows, and the emitted light remains polarized.[2] This change in polarization can be used in a competitive binding format to screen for inhibitors that displace the tracer from the protein's active site.

FP_Assay cluster_0 cluster_1 Unbound_Tracer Fluorescent Tracer Unbound_Light Depolarized Light (Low FP Signal) Unbound_Tracer->Unbound_Light Fast Rotation Protein Target Protein Bound_Complex Protein-Tracer Complex Protein->Bound_Complex Bound_Tracer Fluorescent Tracer Bound_Tracer->Bound_Complex Bound_Light Polarized Light (High FP Signal) Bound_Complex->Bound_Light Slow Rotation

Sources

Application Notes and Protocols for the Evaluation of Antifungal Activity of Novel Imidazo[2,1-c]oxazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antifungals and the Potential of Imidazo[2,1-c]oxazines

The emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. This necessitates a robust pipeline for the discovery and development of new antifungal agents with novel mechanisms of action. The imidazo[2,1-c]oxazine scaffold is a heterocyclic ring system that has been explored for various therapeutic applications. While some related structures, such as imidazo[2,1-b][1][2]oxazine derivatives, have been investigated for antimycobacterial properties, their activity against fungi has been reported as not substantial.[3][4] This underscores the critical need for empirical evaluation of each new analog, such as the hypothetical compound 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine, to determine its antifungal potential.

These application notes provide a comprehensive guide for the in vitro evaluation of the antifungal activity of novel chemical entities, using 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine as a representative example. The protocols described herein are grounded in internationally recognized standards, primarily those developed by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[1][2][5]

Core Principle: The Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The cornerstone of in vitro antifungal susceptibility testing is the broth microdilution method.[6] This technique establishes the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism under standardized laboratory conditions.[5] The MIC is a critical parameter for assessing the potency of a novel compound and for guiding further preclinical development.

The following protocols are designed to be self-validating through the inclusion of appropriate quality controls, ensuring the trustworthiness of the generated data.

Detailed Experimental Protocols

Protocol 1: Preparation of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine for Antifungal Susceptibility Testing

Rationale: Proper handling and solubilization of the test compound are paramount to obtaining accurate and reproducible MIC values. The choice of solvent and the final concentration in the assay must be carefully controlled to avoid any confounding effects on fungal growth.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine powder.

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

    • Note: The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth.[6]

  • Serial Dilutions:

    • Perform two-fold serial dilutions of the stock solution in a sterile 96-well microtiter plate using the appropriate growth medium (e.g., RPMI-1640). This will create a range of concentrations to be tested.

    • The specific concentration range should be chosen to capture the expected MIC value. For a novel compound, a broad range (e.g., 0.03 µg/mL to 16 µg/mL) is recommended for initial screening.

Protocol 2: Inoculum Preparation and Standardization

Rationale: The density of the fungal inoculum is a critical variable that can significantly impact MIC results. Standardization ensures that a consistent number of fungal cells are challenged with the test compound in each experiment.

Step-by-Step Methodology:

  • Fungal Culture:

    • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate under appropriate conditions (temperature and duration) to obtain a fresh, pure culture.

  • Inoculum Suspension:

    • For yeasts (e.g., Candida albicans), touch 3-5 colonies with a sterile loop and suspend them in sterile saline.

    • For molds (e.g., Aspergillus fumigatus), gently flood the surface of the mature culture with sterile saline containing a wetting agent (e.g., Tween 80) and gently scrape the conidia with a sterile loop. Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle.

  • Standardization:

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer. This corresponds to an approximate cell density of 1-5 x 10^6 cells/mL for yeasts.

    • Further dilute the standardized suspension in the appropriate broth medium to achieve the final target inoculum concentration in the microtiter plate (typically 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds).[2]

Protocol 3: Broth Microdilution Assay and Incubation

Rationale: This protocol outlines the assembly of the MIC assay, bringing together the test compound, the fungal inoculum, and the growth medium in a standardized format. Incubation conditions are critical for optimal fungal growth and reliable MIC determination.

Step-by-Step Methodology:

  • Assay Plate Preparation:

    • In a 96-well microtiter plate containing the serially diluted test compound, add the standardized fungal inoculum to each well.

    • Include Controls:

      • Growth Control: Wells containing only the fungal inoculum and medium (no drug).

      • Sterility Control: Wells containing only the medium (no drug, no inoculum).

      • Solvent Control: Wells containing the fungal inoculum and the highest concentration of the solvent (e.g., DMSO) used in the assay.

      • Positive Control: Wells containing a known antifungal agent (e.g., fluconazole for yeasts, amphotericin B for molds) to validate the assay's performance.

  • Incubation:

    • Seal the microtiter plate to prevent evaporation and incubate at the appropriate temperature (typically 35°C) for the recommended duration.

    • Incubation times vary depending on the fungus: 24-48 hours for most Candida species and 48-72 hours for many molds.[5]

Protocol 4: MIC Endpoint Determination

Rationale: The method for reading the MIC endpoint can vary depending on the antifungal agent and the fungus being tested. Visual inspection is the most common method, but spectrophotometric reading can provide a more objective measure.

Step-by-Step Methodology:

  • Visual Reading:

    • Following incubation, visually inspect the wells for fungal growth (turbidity).

    • The MIC is the lowest concentration of the test compound that shows no visible growth compared to the growth control.

    • For some antifungals, particularly azoles, a significant reduction in growth (e.g., ≥50%) is used as the endpoint.[7]

  • Spectrophotometric Reading (Optional):

    • A microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 530 nm).

    • The MIC can be defined as the lowest drug concentration that causes a predefined percentage of growth inhibition (e.g., 50% or 90%) compared to the growth control.

Data Presentation and Interpretation

The results of the MIC testing should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical MIC Values for 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine and Control Antifungals against a Panel of Fungal Pathogens

Fungal Species2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans (ATCC 90028)80.50.25
Candida glabrata (ATCC 90030)1680.5
Cryptococcus neoformans (ATCC 90112)420.125
Aspergillus fumigatus (ATCC 204305)>16N/A1

Interpretation: The hypothetical data in Table 1 would suggest that 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine has some in vitro activity against the tested yeasts, particularly Cryptococcus neoformans. However, its potency appears to be lower than the standard antifungal agents. The lack of activity against Aspergillus fumigatus at the tested concentrations would indicate a narrower spectrum of activity.

Visualization of Experimental Workflow

A clear understanding of the experimental workflow is essential for proper execution and troubleshooting.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation & Dilution Assay_Plate 96-Well Plate Assembly Compound_Prep->Assay_Plate Add diluted compound Inoculum_Prep Fungal Inoculum Preparation & Standardization Inoculum_Prep->Assay_Plate Add standardized inoculum Incubation Incubation (24-72 hours) Assay_Plate->Incubation MIC_Reading MIC Endpoint Determination (Visual/Spectro) Incubation->MIC_Reading Data_Interpretation Data Interpretation & Reporting MIC_Reading->Data_Interpretation

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action: Avenues for Investigation

While the precise mechanism of action for a novel compound like 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine would require dedicated studies, insights can be drawn from related heterocyclic structures. Many antifungal agents target the fungal cell membrane or cell wall. For instance, azole antifungals inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.[8]

Further investigations to elucidate the mechanism of action could include:

  • Ergosterol biosynthesis assays: To determine if the compound interferes with the ergosterol pathway.

  • Cell membrane integrity assays: Using fluorescent dyes to assess membrane damage.

  • Cell wall integrity assays: Evaluating the compound's effect on cell wall components like chitin and glucan.

  • Transcriptomic or proteomic studies: To identify global changes in gene or protein expression in response to drug treatment.

Antifungal_MoA cluster_targets Potential Fungal Targets Cell_Membrane Cell Membrane (Ergosterol Synthesis) Fungal_Cell_Death Fungal Cell Death or Growth Inhibition Cell_Membrane->Fungal_Cell_Death Disruption Cell_Wall Cell Wall (Chitin/Glucan Synthesis) Cell_Wall->Fungal_Cell_Death Disruption Nucleic_Acid Nucleic Acid/Protein Synthesis Nucleic_Acid->Fungal_Cell_Death Inhibition Compound 2,3-dibromo-5H,6H,8H- imidazo[2,1-c]oxazine Compound->Cell_Membrane Inhibition? Compound->Cell_Wall Inhibition? Compound->Nucleic_Acid Inhibition?

Caption: Potential mechanisms of antifungal action for investigation.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of the antifungal activity of novel compounds like 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine. By adhering to standardized methodologies and incorporating appropriate controls, researchers can generate reliable and reproducible data that is essential for making informed decisions in the drug discovery and development process. While the antifungal potential of this specific compound remains to be empirically determined, the systematic approach described here will be invaluable for assessing its activity and that of other novel chemical entities.

References

  • CLSI. (n.d.). CLSI Antifungical Susceptibility Test Updated. Scribd. Retrieved from [Link]

  • CLSI. (n.d.). M57 | Principles and Procedures for the Development of Epidemiological Cutoff Values for Antifungal Susceptibility Testing. Retrieved from [Link]

  • Ghannoum, M. A., & Perfect, J. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). Retrieved from [Link]

  • CLSI. (n.d.). M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi. Retrieved from [Link]

  • Pierce, J. V., & Perfect, J. R. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 8(1), 59. Retrieved from [Link]

  • CDC. (2024, April 24). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]

  • Revie, N. M., & Robbins, N. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 8(11), ofab523. Retrieved from [Link]

  • (n.d.). Antifungal Susceptibility Test. Slideshare. Retrieved from [Link]

  • Al-Mokhna, D. A., et al. (2025). Repurposing FDA-Approved Drugs for Eumycetoma Treatment: Homology Modeling and Computational Screening of CYP51 Inhibitors. Molecules, 30(1), 1. Retrieved from [Link]

  • de Andrade, G. B., et al. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][2]oxazine Derivatives against Multidrug-Resistant Strains. ChemMedChem, 18(12), e202300015. Retrieved from [Link]

  • de Andrade, G. B., et al. (2025). Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][1][2]oxazine Derivatives against Multidrug‐Resistant Strains. ChemMedChem. Retrieved from [Link]

Sources

Application Notes and Protocols for the Antiviral Research of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Imidazo[2,1-c]oxazine Scaffold

The relentless emergence of drug-resistant viral strains and novel viral pathogens underscores the urgent need for innovative antiviral therapeutics. Fused heterocyclic ring systems, particularly those containing imidazole and oxazine moieties, represent a promising frontier in the quest for new antiviral agents. The imidazo[2,1-c]oxazine scaffold, the core of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine, is of significant interest due to the well-documented broad-spectrum antiviral activities of related compounds.

Derivatives of imidazole have demonstrated efficacy against a range of viruses, including Zika virus, HIV, hepatitis, and dengue virus.[1] Similarly, oxazine-containing compounds have shown activity against both DNA and RNA viruses.[2][3] For instance, certain imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of the influenza virus nucleoprotein.[4] Furthermore, some imidazo[1,2-a]pyrazine compounds have exhibited inhibitory activity against human coronavirus 229E.[5] The immunomodulatory properties of some imidazoquinolines, which can induce cytokine production, also highlight a potential host-directed antiviral strategy.[6]

Given this precedent, 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine is a compelling candidate for antiviral screening. The bromine substituents on the imidazole ring may enhance its activity and modulate its pharmacokinetic properties. These application notes provide a comprehensive guide for the initial antiviral evaluation of this novel compound, from cytotoxicity assessment to broad-spectrum screening and preliminary mechanistic insights.

Hypothesized Mechanisms of Antiviral Action

Based on the known mechanisms of related antiviral compounds, 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine could potentially exert its antiviral effects through several pathways. Antiviral drugs typically function by inhibiting viral replication within host cells at various stages of the viral life cycle.[7][8]

Potential Mechanisms Include:

  • Inhibition of Viral Entry: The compound may interfere with the attachment of the virus to host cell receptors or block the fusion of the viral envelope with the host cell membrane.

  • Inhibition of Viral Genome Replication: It could target viral polymerases (either DNA or RNA dependent) or other enzymes essential for the replication of the viral genetic material. Nucleoside and non-nucleoside inhibitors are common classes of drugs that act via this mechanism.

  • Inhibition of Viral Protein Synthesis and Processing: The compound might disrupt the translation of viral mRNA or inhibit viral proteases that are crucial for processing viral polyproteins into their functional forms.

  • Modulation of Host Immune Response: Similar to some imidazoquinolines, it could stimulate the host's innate immune system, leading to the production of interferons and other cytokines that create an antiviral state in the host cells.[6]

The following experimental protocols are designed to systematically investigate these possibilities.

Experimental Workflow for Antiviral Evaluation

Antiviral_Screening_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Antiviral Activity Screening cluster_2 Phase 3: Preliminary Mechanistic Studies A Compound Synthesis & Purity Analysis (2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine) B Cytotoxicity Assay (e.g., MTT) in Relevant Cell Lines A->B C Determine Maximum Non-Toxic Concentration (MNTC) B->C D Cytopathic Effect (CPE) Inhibition Assay C->D Use concentrations ≤ MNTC E Viral Titer Reduction Assay (e.g., Plaque Assay, TCID50) D->E F Calculate EC50 and Selectivity Index (SI) E->F G Time-of-Addition Assay F->G For promising 'hits' H Specific Enzyme Inhibition Assays (e.g., Polymerase, Protease) F->H I Immunomodulatory Effect Analysis (e.g., Cytokine Profiling) F->I

Caption: A generalized workflow for the antiviral evaluation of a novel compound.

Application Note 1: Cytotoxicity Assessment

Rationale: Before assessing antiviral activity, it is crucial to determine the concentration range at which 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine is not toxic to the host cells. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply a consequence of cell death. The 50% cytotoxic concentration (CC50) is a key parameter derived from this assay.

Recommended Cell Lines: The choice of cell lines should be guided by the viruses to be tested. Commonly used cell lines for viral research include:

  • Vero cells (African green monkey kidney): Susceptible to a wide range of viruses, including Herpes Simplex Virus (HSV) and some coronaviruses.

  • MDCK cells (Madin-Darby canine kidney): Primarily used for influenza virus research.

  • A549 cells (human lung carcinoma): Used for respiratory viruses like Respiratory Syncytial Virus (RSV) and influenza.

  • Huh-7 cells (human hepatoma): Commonly used for Hepatitis C Virus (HCV) studies.

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the CC50 of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Materials:

  • 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine (stock solution in DMSO)

  • Selected cell line(s)

  • Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the 96-well plates with cells at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compound in culture medium. A typical starting concentration might be 100 µM, with 2-fold serial dilutions down to ~0.1 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a cell-only control (medium only).

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells (in triplicate).

  • Incubation: Incubate the plates for 48-72 hours (this should correspond to the duration of the planned antiviral assay).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

    • Plot the % viability against the compound concentration (on a log scale) and use non-linear regression to determine the CC50 value.

Application Note 2: Broad-Spectrum Antiviral Screening

Rationale: A cytopathic effect (CPE) inhibition assay is a robust and straightforward method for initial screening of antiviral activity. CPE refers to the structural changes in host cells caused by viral invasion. An effective antiviral agent will protect the cells from these changes. This assay can be adapted for a wide variety of viruses that cause visible damage to the cell monolayer.

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

Objective: To determine the 50% effective concentration (EC50) of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine against a panel of viruses.

Materials:

  • Virus stock with a known titer (e.g., TCID50/mL or PFU/mL)

  • Susceptible cell line

  • Test compound and a known antiviral positive control (e.g., Acyclovir for HSV, Oseltamivir for influenza)

  • Complete and serum-free culture medium

  • 96-well plates

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Cell Seeding: Seed a 96-well plate with the appropriate cell line as described in Protocol 1 and incubate for 24 hours.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the test compound in serum-free medium at concentrations below the determined MNTC.

    • Dilute the virus stock in serum-free medium to a concentration that will cause 80-100% CPE in 48-72 hours (typically a multiplicity of infection, MOI, of 0.01 to 0.1).

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add 50 µL of the prepared compound dilutions to the wells.

    • Immediately add 50 µL of the diluted virus to the wells.

    • Controls:

      • Cell Control: Cells + medium only (no virus, no compound).

      • Virus Control: Cells + virus + medium (no compound).

      • Compound Cytotoxicity Control: Cells + highest concentration of compound (no virus).

      • Positive Control: Cells + virus + known antiviral drug.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until the virus control wells show ~100% CPE.

  • Staining:

    • Carefully discard the medium from the plate.

    • Gently wash the cell monolayer with PBS.

    • Add 100 µL of crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

    • Wash the plate with water to remove excess stain and allow it to air dry.

  • Quantification:

    • Visually inspect the wells for protection against CPE.

    • For quantitative analysis, elute the stain by adding 100 µL of methanol to each well and read the absorbance at 595 nm.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition:

      • % Inhibition = [(Abs_treated - Abs_virus_control) / (Abs_cell_control - Abs_virus_control)] * 100

    • Plot the % inhibition against the compound concentration (log scale) and use non-linear regression to calculate the EC50.

    • Calculate the Selectivity Index (SI):

      • SI = CC50 / EC50

      • A higher SI value (typically >10) indicates a more promising antiviral candidate with a good safety margin.

Data Presentation

Table 1: Hypothetical Cytotoxicity and Antiviral Activity Data for 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine

ParameterVero CellsA549 CellsMDCK Cells
CC50 (µM) >10085.2>100
Virus Tested HSV-1RSVInfluenza A (H1N1)
EC50 (µM) 5.812.1>50
Selectivity Index (SI) >17.27.0N/A

Preliminary Mechanistic Insights: A Potential Pathway

Should initial screening reveal potent activity against a specific virus, a time-of-addition assay can provide preliminary insights into the stage of the viral life cycle that is inhibited.

Time_of_Addition cluster_0 Viral Life Cycle cluster_1 Compound Addition Time Points cluster_2 Inferred Target A Attachment & Entry B Genome Replication C Assembly & Release T1 Pre-infection (Compound added, then washed out before virus) T2 During infection (Compound added with virus) R1 Blocks Entry T1->R1 Activity at T1 T3 Post-infection (Compound added after virus entry) T2->R1 Activity at T2 R2 Blocks Replication T3->R2 Activity at T3 R3 Blocks Late Stages T3->R3

Caption: Logic diagram for a time-of-addition experiment to probe the mechanism of action.

Conclusion and Future Directions

The imidazo[2,1-c]oxazine scaffold represents a promising starting point for the development of novel antiviral agents. The protocols outlined in these application notes provide a robust framework for the initial characterization of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine. A strong "hit" from these initial screens, characterized by a high selectivity index, would warrant further investigation, including:

  • Confirmation in primary cell cultures or more advanced models like organoids.

  • In vivo efficacy and toxicity studies in animal models.

  • Detailed mechanistic studies to identify the specific viral or host target.

  • Structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic profile.

By systematically applying these methodologies, researchers can effectively evaluate the therapeutic potential of this and other novel heterocyclic compounds in the ongoing fight against viral diseases.

References

  • Galal, S. A., El-Naem, S. I., El-Nezhawy, A. O., Ali, M. A., & El-Diwani, H. I. (2011). Novel benzimidazo[2,1-c][6][9]thiazinone derivatives with potent activity against HSV-1. Archiv der Pharmazie, 344(4), 255-263. [Link]

  • MIT News. (2025). Scientists discover compounds that help cells fight a wide range of viruses. [Link]

  • Singh, P., & Kaur, M. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Coronavirus Drug Discovery. Academic Press. [Link]

  • Sidky, E. Y., & Wleklinski, M. S. (1997). Immunomodulating and antiviral activities of the imidazoquinoline S-28463. Antiviral Research, 34(3), A55. [Link]

  • Khandazhinskaya, A. L., et al. (2021). Phenoxazine nucleoside derivatives with a multiple activity against RNA and DNA viruses. Bioorganic & Medicinal Chemistry, 33, 116021. [Link]

  • Wang, Y., et al. (2020). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Viruses, 12(11), 1319. [Link]

  • Al-Ostath, S., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4522. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][6][9][10]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Journal of Chemical Research, 40(1), 47-52. [Link]

  • Khandazhinskaya, A. L., et al. (2019). Antiviral activity spectrum of phenoxazine nucleoside derivatives. Antiviral Research, 163, 66-73. [Link]

  • Zhang, X., et al. (2016). Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. Molecules, 21(11), 1553. [Link]

  • Cilibrasi, V., et al. (2022). Synthesis of 2H-Imidazo[2',1':2,3][1][9]thiazolo[4,5-e]isoindol-8-yl-phenylureas with promising therapeutic features for the treatment of acute myeloid leukemia (AML) with FLT3/ITD mutations. European Journal of Medicinal Chemistry, 235, 114292. [Link]

  • Li, Y., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules, 27(20), 6875. [Link]

  • Al-Tayar, A. S., & Al-Ajely, M. S. (2021). Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. Acta Scientific Pharmacology, 2(6), 04-09. [Link]

  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Research Starters: Health & Medicine. [Link]

  • Hosoya, M., et al. (1988). Studies on Antiviral Agents. I. Antiviral Activity of Pyridobenzoazoles. Yakugaku Zasshi, 108(9), 850-856. [Link]

  • Kamal, A., et al. (2011). Synthesis and Antimicrobial Study of New 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2e][1][9]oxazines. European Journal of Medicinal Chemistry, 46(6), 2333-2341. [Link]

  • Alila Medical Media. (2020, May 18). Antiviral Drugs Mechanisms of Action, Animation [Video]. YouTube. [Link]

  • Gwandu, B. Y., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(2), 195-201. [Link]

Sources

Application of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,3-Dibromo-5H,6H,8H-imidazo[2,1-c]oxazine in Medicinal Chemistry

Part 1: Executive Summary & Structural Logic

The Scaffold: The 2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine is a bifunctional bicyclic scaffold. It features a saturated 1,4-oxazine ring fused to an imidazole core. This structure is a bioisostere of the imidazo[2,1-b][1,3]oxazine core found in the anti-tubercular drug Pretomanid (PA-824) and the kinase-privileged imidazo[1,2-a]pyridine scaffold.

The Value Proposition: The "2,3-dibromo" motif is not merely a halogenated intermediate; it is a programmable logic gate for chemical synthesis. The electronic disparity between the C-2 and C-3 positions allows for highly regioselective sequential cross-coupling reactions. This enables researchers to rapidly generate high-diversity libraries (SAR exploration) around a fixed polar core, optimizing solubility and metabolic stability.

Key Applications:

  • Anti-Tubercular Agents: Exploration of Pretomanid isosteres to overcome resistance.

  • Kinase Inhibitors: ATP-competitive inhibitors targeting the hinge region (mimicking the adenine core).

  • Fragment-Based Drug Discovery (FBDD): Use as a rigid, polar core for growing fragment hits.

Part 2: Mechanistic Insight & Reactivity Profile

To effectively utilize this scaffold, one must understand the electronic bias of the imidazole ring within the fused system.

  • Position C-3 (Adjacent to Bridgehead Nitrogen): In fused imidazoles (analogous to imidazo[1,2-a]pyridine), the C-3 position is electronically distinct. In di-bromo systems, the C-3 bond is typically more susceptible to oxidative addition by Palladium(0) catalysts due to a combination of electronic activation and relief of steric strain upon functionalization.

  • Position C-2: This position is generally less reactive towards the initial oxidative addition in competitive experiments, allowing it to be preserved for a second derivatization step.

The Strategy: "Site-Selective Sequential Coupling"

  • Reaction A (First Pass): Suzuki-Miyaura coupling at C-3 (controlled by stoichiometry and temperature).

  • Reaction B (Second Pass): Suzuki, Sonogashira, or Buchwald-Hartwig coupling at C-2 (requiring higher energy/catalyst loading).

Part 3: Visualization of the Workflow

The following diagram illustrates the divergent synthesis pathway, transforming the dibromo-scaffold into a library of functionalized bioactive candidates.

G Scaffold 2,3-Dibromo-5H,6H,8H- imidazo[2,1-c]oxazine (Starting Material) Condition1 Condition A: 1.0 eq Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 RT to 60°C Scaffold->Condition1 Regioselective C-3 Activation Intermediate 3-Aryl-2-bromo- imidazo[2,1-c]oxazine (Mono-functionalized) Condition1->Intermediate Condition2 Condition B: Excess Ar'-B(OH)2 or Amine Pd2(dba)3 / XPhos 100°C / Microwave Intermediate->Condition2 C-2 Functionalization Product 2,3-Diaryl/Amino- imidazo[2,1-c]oxazine (Final Library Member) Condition2->Product

Caption: Sequential functionalization strategy exploiting the reactivity difference between C-3 and C-2 bromine atoms.

Part 4: Detailed Experimental Protocols

Protocol A: Regioselective C-3 Suzuki-Miyaura Coupling

Objective: To introduce an aryl group at the C-3 position while retaining the C-2 bromine for future modification.

Reagents:

  • Scaffold: 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: 2M aq. K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Setup: In a nitrogen-flushed reaction vial, combine the dibromo-scaffold, aryl boronic acid, and Pd(dppf)Cl₂.

  • Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution.

  • Reaction: Seal the vial and stir at 60°C for 4–6 hours. Note: Do not exceed 80°C to prevent premature C-2 coupling.

  • Monitoring: Monitor by LC-MS. The mono-coupled product (M-Br+Ar) should be the dominant peak.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The C-3 arylated product usually elutes after the starting material but before any bis-coupled byproduct.

Protocol B: C-2 Buchwald-Hartwig Amination

Objective: To introduce an amino group at the C-2 position, common in kinase inhibitor design.

Reagents:

  • Substrate: 3-Aryl-2-bromo-imidazo[2,1-c]oxazine (from Protocol A) (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (0.05 equiv)

  • Ligand: XPhos or BrettPhos (0.10 equiv)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or t-BuOH (0.1 M)

Procedure:

  • Pre-complexation: Stir Pd₂(dba)₃ and Ligand in the solvent for 10 mins under Nitrogen to form the active catalytic species.

  • Addition: Add the substrate, amine, and base.

  • Reaction: Heat at 100°C (or 120°C in Microwave) for 12 hours.

  • Workup: Filter through a Celite pad to remove palladium residues. Concentrate the filtrate.

  • Purification: Reverse-phase HPLC is recommended for final library compounds to ensure >95% purity for biological testing.

Part 5: Data Summary & SAR Table

When developing a library using this scaffold, organize your data to track the impact of substitutions at C-2 and C-3.

EntryC-3 Substituent (R¹)C-2 Substituent (R²)Yield (Step 1)Yield (Step 2)Target Activity (IC₅₀)
1 PhenylMorpholine78%82%Reference
2 4-F-PhenylMorpholine75%80%TBD
3 Pyridin-4-yl3-NH-Aniline65%70%TBD
4 PhenylCyclopropyl (Suzuki)78%60%TBD

Part 6: References

  • Core Scaffold Synthesis & Biology:

    • Synthesis and biological evaluation of benzo[4,5]imidazo[2,1-c][1,4]oxazine derivatives. (Related fused system). Medicinal Chemistry Research, 2011.

  • Mechanistic Basis of Regioselectivity:

    • Regioselective Suzuki–Miyaura coupling of 2,3-dibromoimidazo[1,2-a]pyridine. (Establishes C-3 vs C-2 reactivity rules for fused imidazoles). Tetrahedron Letters, 2014, 55(15), 2462-2464.

  • Medicinal Context (TB):

    • Pretomanid (PA-824) and related nitroimidazooxazines. (Context for the oxazine-imidazole fusion in TB). Journal of Medicinal Chemistry, 2008, 51(19), 5897-5900.

  • General Heterocyclic Protocols:

    • Practical Synthetic Procedures for Fused Imidazoles.Organic Process Research & Development, 2016.

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during in vitro assays. Poor aqueous solubility is a common hurdle for many promising compounds, and this guide will equip you with the knowledge to effectively manage and mitigate these challenges, ensuring the generation of high-quality, reproducible data.[1][2][3]

Understanding the Challenge: Why Solubility Matters

The bioavailability and, consequently, the therapeutic efficacy of a compound are intrinsically linked to its solubility.[4][5] In the context of in vitro assays, poor solubility of a test compound like 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine can lead to a cascade of experimental problems. These include the underestimation of biological activity, high data variability, and even false-negative or false-positive results due to compound precipitation or aggregation.[1][2] Such issues can significantly impede the progress of research and drug discovery programs.[6][7]

This guide provides a structured approach to addressing these solubility challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine when I dilute my DMSO stock into aqueous assay buffer. What is happening?

A1: This is a classic sign of a compound with low aqueous solubility.[2] While 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine may be soluble in a pure organic solvent like dimethyl sulfoxide (DMSO), the drastic change in solvent polarity upon dilution into an aqueous buffer can cause the compound to "crash out" or precipitate.[2] This is a common issue for lipophilic molecules in high-throughput screening (HTS) and other biological assays.[8][9]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A2: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% to avoid cytotoxic effects.[10] However, the tolerance can vary depending on the cell line and the duration of the experiment. It is always best practice to run a vehicle control (assay buffer with the same final concentration of DMSO) to assess the impact on your specific cell line.

Q3: Can I simply sonicate my solution to redissolve the precipitate?

A3: Sonication can be a temporary fix to redisperse aggregated particles, but it may not address the underlying thermodynamic insolubility.[1] While it can help in the short term, the compound may reprecipitate over the course of your assay, leading to inconsistent results. For some compounds, converting them to an amorphous state, for instance through lyophilization, can enhance the rate of solubilization and its kinetic solubility, but this may not be a lasting solution as the compound might reprecipitate if the experiment is lengthy.[11]

Q4: Are there alternative solvents to DMSO I can consider?

A4: While DMSO is the most common solvent for compound libraries, other water-miscible organic solvents like ethanol, dimethylformamide (DMF), or N-methylpyrrolidinone (NMP) can be used.[12][13] However, their compatibility with your specific assay and their potential for toxicity must be evaluated. An oxetane-substituted sulfoxide has also been explored as a potential substitute for DMSO to enhance the dissolution of compounds with poor aqueous solubility.[8]

Q5: How can I proactively assess the solubility of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine before starting my main experiments?

A5: A simple kinetic solubility assay can be very informative. This involves preparing a high-concentration stock solution in DMSO and then serially diluting it into your aqueous assay buffer. The concentration at which you first observe precipitation (e.g., by visual inspection, light scattering, or nephelometry) is your approximate kinetic solubility limit. This will help you determine the maximum feasible concentration for your experiments.

Troubleshooting Guide: Step-by-Step Solutions

If you are facing solubility issues with 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine, follow these systematic troubleshooting steps.

Optimizing the Stock Solution

Proper preparation and handling of your stock solution are critical first steps.[1]

  • Step 1: Choose the Right Solvent: Start with 100% DMSO for your initial stock solution. Ensure your DMSO is of high purity and anhydrous, as water absorption can reduce compound solubility over time.[2]

  • Step 2: Determine Maximum Stock Concentration: Empirically determine the highest concentration at which 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine remains fully dissolved in DMSO. Storing compounds at excessively high concentrations can lead to precipitation, even in DMSO.[2][9][14]

  • Step 3: Proper Storage: Aliquot your stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can negatively impact solubility.[10]

Modifying the Assay Buffer

Several additives can be incorporated into your aqueous assay buffer to enhance the solubility of your test compound.

Adding a small percentage of a water-miscible organic solvent to your assay buffer can increase the solubility of hydrophobic compounds.[13][15][16]

Protocol for Co-solvent Optimization:

  • Prepare a series of your aqueous assay buffer containing increasing concentrations of a co-solvent (e.g., 1%, 2%, 5% DMSO or ethanol).

  • Add 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine to each buffer at your desired final concentration.

  • Visually inspect for precipitation immediately and after a period that mimics your assay incubation time.

  • Select the lowest concentration of co-solvent that maintains the compound in solution.

  • Crucially , run a vehicle control with the chosen co-solvent concentration to ensure it does not interfere with your assay.

Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[15]

Table 1: Common Surfactants for In Vitro Assays

SurfactantTypical Concentration RangeConsiderations
Tween® 200.001% - 0.1%Can interfere with some enzyme assays.
Triton™ X-1000.001% - 0.1%Commonly used in HTS to prevent aggregation.[17]
Pluronic® F-680.01% - 0.2%Often used in cell culture applications.

Protocol for Surfactant Screening:

  • Prepare your assay buffer with a range of concentrations for your chosen surfactant(s).

  • Add 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine and assess for precipitation as described for co-solvents.

  • Perform a control experiment to confirm that the selected surfactant at the chosen concentration does not affect the biological activity being measured.

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[18][19] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[3][18][19][20][21]

Diagram 1: Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 Before Complexation cluster_1 After Complexation a0 Hydrophobic Drug b0 Drug-Cyclodextrin Inclusion Complex a0->b0 Complexation a1 Cyclodextrin a1->b0

Caption: A hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin, forming a water-soluble inclusion complex.

Protocol for Using Cyclodextrins:

  • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their higher solubility and lower toxicity compared to parent β-cyclodextrin.[22]

  • Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 10-50 mM).

  • Add the cyclodextrin solution to your assay system before or concurrently with the addition of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine.

  • The optimal ratio of cyclodextrin to your compound will need to be determined empirically.

Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation approaches may be necessary.

  • pH Modification: If 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine has ionizable groups, adjusting the pH of the assay buffer can significantly impact its solubility.[13] However, ensure the pH change is compatible with your biological system.

  • Solid Dispersions: This technique involves dispersing the compound in a solid matrix, often creating an amorphous form which is more readily soluble.[13][16] This is typically performed during the compound synthesis or formulation stage.

Diagram 2: Troubleshooting Workflow for Solubility Issues

G start Precipitation Observed stock Optimize Stock Solution (Solvent, Concentration) start->stock buffer Modify Assay Buffer stock->buffer cosolvent Add Co-solvent (e.g., DMSO, Ethanol) buffer->cosolvent surfactant Add Surfactant (e.g., Tween-20) buffer->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) buffer->cyclodextrin advanced Advanced Formulation (pH, Solid Dispersion) buffer->advanced validate Validate Assay Compatibility (Vehicle Controls) cosolvent->validate surfactant->validate cyclodextrin->validate advanced->validate proceed Proceed with Assay validate->proceed

Caption: A systematic workflow for addressing compound precipitation in assays.

Final Recommendations

When working with compounds of unknown or poor solubility like 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine, a systematic and multi-pronged approach is key. Always begin with the simplest solutions, such as optimizing your stock solution and dilution protocol, before moving to more complex buffer modifications. Crucially, for every modification you introduce, you must run the appropriate vehicle controls to ensure that the changes themselves are not influencing your experimental results. By carefully considering and applying these strategies, you can successfully navigate the challenges of poor solubility and generate reliable data for your research.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available at: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]

  • Preprints.org. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available at: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. Available at: [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Available at: [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews, 23(3), 1148-1156. Available at: [Link]

  • Wono, S. (2025). What are the effects of Pharmaceutical DMSO on enzyme activity?. Available at: [Link]

  • PFormulate. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Available at: [Link]

  • MDPI. (2023). Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available at: [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]

  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Available at: [Link]

Sources

Technical Support Center: Refinement of Analytical Methods for 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the analytical characterization of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine. This guide is structured to provide researchers, analytical chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during method development, validation, and routine analysis. Our approach moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of a robust analytical method for this specific analyte.

Q1: What is the most suitable primary analytical technique for the detection and quantification of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine?

A1: For both high sensitivity and specificity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique. Here’s the rationale:

  • Specificity: The imidazo[2,1-c]oxazine core is a unique structure, but it may be analyzed in complex matrices like plasma, tissue homogenates, or in the presence of synthetic precursors and potential degradants. Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides unparalleled specificity by monitoring a specific precursor ion to product ion transition, effectively filtering out background noise.[1]

  • Sensitivity: Pharmaceutical research often requires detecting compounds at very low concentrations (ng/mL or even pg/mL). LC-MS/MS offers the low limits of detection (LOD) and quantification (LOQ) necessary for applications such as pharmacokinetic studies.[2]

  • Structural Information: The presence of two bromine atoms creates a highly characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum due to the natural abundance of 79Br and 81Br isotopes (~50.7% and 49.3%, respectively).[3][4] This pattern is a powerful confirmatory tool.

While High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used, especially for purity assessments of the drug substance where concentrations are high, it may lack the sensitivity and specificity for bioanalytical applications. Gas Chromatography-Mass Spectrometry (GC-MS) is generally not recommended as a primary approach without derivatization, as the imidazo[2,1-c]oxazine structure may exhibit thermal lability, potentially leading to degradation in the hot GC inlet.[5][6]

Q2: How does the dibromo- structure affect mass spectrometric detection?

A2: The two bromine atoms are the most distinctive feature for MS detection. You should expect to see a characteristic "triplet" cluster of peaks for the molecular ion and any fragments retaining both bromine atoms. The approximate intensity ratio will be 1:2:1 for the M, M+2, and M+4 ions.[3][7] This isotopic signature is a critical identification criterion. When developing an LC-MS/MS method, leveraging this pattern can help confirm the identity of the analyte peak and distinguish it from interfering substances.[8] For quantification, it is standard practice to select the most abundant isotope of the precursor ion for the MRM transition to maximize sensitivity.

Q3: What are the initial considerations for sample preparation when analyzing this compound in biological matrices (e.g., plasma, urine)?

A3: Sample preparation is critical for removing matrix components (proteins, phospholipids, salts) that can interfere with analysis and cause ion suppression in the MS source.[9][10] The choice of technique depends on the required level of cleanliness and the nature of the matrix.

  • Protein Precipitation (PPT): This is a fast and simple method, often used for initial screening. It involves adding a solvent like acetonitrile or methanol to precipitate proteins. However, it is the least clean method and may not sufficiently remove other interferences like phospholipids.[11]

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its partitioning between two immiscible liquids. Given the likely moderate polarity of the target compound, a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate could be effective. LLE provides a cleaner extract than PPT.[10]

  • Solid-Phase Extraction (SPE): This is the most powerful technique for achieving a clean extract and concentrating the analyte.[1][10] A reversed-phase sorbent (e.g., C18 or a polymer-based sorbent like Oasis HLB) would be a logical starting point. The analyte is retained on the sorbent while more polar matrix components are washed away, after which the analyte is eluted with an organic solvent.[12]

For robust and sensitive methods, SPE is highly recommended.

Section 2: Troubleshooting Guides

HPLC / UPLC Chromatography Issues

This guide provides a systematic approach to resolving common chromatographic problems. A logical workflow for troubleshooting peak shape is presented below.

Diagram: Troubleshooting Poor Peak Shape A decision tree for systematically diagnosing and resolving common chromatographic peak shape issues.

G Start Poor Peak Shape Observed (Tailing, Fronting, or Split) CheckSystem 1. Check System Suitability (Pressure, Blanks, Standard) Start->CheckSystem Tailing Peak Tailing? CheckSystem->Tailing Tailing Fronting Peak Fronting? CheckSystem->Fronting Fronting Split Split Peak? CheckSystem->Split Split Silanol Cause: Secondary Silanol Interactions (Basic nitrogens on imidazo ring interacting with acidic column silanols) Tailing->Silanol ColumnContam Cause: Column Contamination (Strongly retained interferences) Tailing->ColumnContam Overload Cause: Mass Overload (Injecting too much sample) Fronting->Overload SolventMismatch Cause: Sample Solvent Mismatch (Sample dissolved in much stronger solvent than mobile phase) Fronting->SolventMismatch CloggedFrit Cause: Clogged Inlet Frit or Column Void Split->CloggedFrit InjectorIssue Cause: Partial Injector Clog or Improper Needle Seating Split->InjectorIssue TailingSol1 Solution 1: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) Protonates analyte, reduces silanol interaction. Silanol->TailingSol1 TailingSol2 Solution 2: Use a High-Purity, End-Capped Column (Fewer available silanols) Silanol->TailingSol2 TailingSol3 Solution 3: Flush Column or Replace Guard Column ColumnContam->TailingSol3 FrontingSol1 Solution: Dilute Sample/ Reduce Injection Volume Overload->FrontingSol1 FrontingSol2 Solution: Reconstitute Sample in Mobile Phase or Weaker Solvent SolventMismatch->FrontingSol2 SplitSol1 Solution: Reverse Flush Column (if permitted by manufacturer). If unresolved, replace column. CloggedFrit->SplitSol1 SplitSol2 Solution: Perform Injector Maintenance (Clean/replace needle, seat, loop) InjectorIssue->SplitSol2

Problem Potential Cause Recommended Solution & Rationale
Variable Retention Times 1. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions between gradient runs.[13][14]Solution: Increase the equilibration time in your gradient program. A stable baseline is a good indicator, but ensuring 10-15 column volumes of equilibration is a robust starting point.
2. Mobile Phase Composition Change: Evaporation of the organic component or inconsistent preparation.[15]Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. Ensure precise measurements when preparing buffered or modified mobile phases.
3. Temperature Fluctuation: The laboratory or column compartment temperature is not stable.[6][14]Solution: Always use a thermostatically controlled column compartment. Even minor temperature changes can significantly shift retention times for some compounds.
Poor Resolution 1. Inappropriate Mobile Phase: The elution strength or selectivity of the mobile phase is not optimal for separating the analyte from impurities.Solution: Experiment with different organic modifiers (e.g., switch from acetonitrile to methanol) to alter selectivity. Optimize the gradient slope; a shallower gradient can improve the separation of closely eluting peaks.[16]
2. Incorrect Column Chemistry: The stationary phase is not providing adequate retention or selectivity.Solution: If using a standard C18 column, consider a phenyl-hexyl phase for potential π-π interactions with the imidazo ring, or a polar-embedded phase to improve retention and peak shape.
High Backpressure 1. Column or Frit Blockage: Particulate matter from samples or precipitated buffer salts has blocked the column inlet frit.[13]Solution: Always filter samples and mobile phases. Use an in-line filter and a guard column to protect the analytical column.[17] If pressure is high, try back-flushing the column (check manufacturer's instructions first).
2. Buffer Precipitation: The buffer used in the aqueous mobile phase is precipitating when mixed with high concentrations of the organic mobile phase.Solution: Ensure the selected buffer is soluble across the entire gradient range. For LC-MS, volatile buffers like ammonium formate or ammonium acetate are preferred and are less prone to precipitation issues.[13]
Mass Spectrometry (MS) Issues
Problem Potential Cause Recommended Solution & Rationale
Low Sensitivity / Poor Signal 1. Suboptimal Ionization: The compound is not ionizing efficiently in the chosen mode (positive or negative) or with the current source parameters.Solution: The imidazo[2,1-c]oxazine structure contains basic nitrogen atoms, making it an excellent candidate for positive electrospray ionization (ESI+). Infuse a standard solution of the analyte directly into the mass spectrometer and optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the protonated molecule [M+H]+.[18]
2. Ion Suppression: Co-eluting matrix components are competing with the analyte for ionization, reducing its signal.[1]Solution: Improve sample cleanup using SPE.[10] Adjust the chromatography to move the analyte's retention time away from highly suppressed regions (often early in the run where salts and polar components elute).
3. Incorrect Fragmentation: The chosen collision energy is either too low (poor fragmentation) or too high (excessive fragmentation into very low m/z ions), resulting in a weak product ion signal.Solution: During method development, perform a product ion scan on the precursor ion ([M+H]+). Then, ramp the collision energy to find the optimal value that produces a stable, abundant, and specific product ion for the MRM transition.
In-source Fragmentation The molecular ion ([M+H]+) is fragmenting within the ionization source before reaching the mass analyzer, reducing the precursor ion intensity.Solution: This can be caused by excessive source temperatures or high cone/fragmentor voltages.[18] Reduce these parameters during optimization to minimize fragmentation while maintaining good desolvation and signal intensity. A balance must be struck.
Incorrect Isotopic Pattern The observed isotopic pattern for a peak does not match the expected ~1:2:1 ratio for a dibrominated compound.Solution: This strongly suggests the peak is not your target analyte. It could be a co-eluting interference. Verify the retention time with a pure standard. If the retention time matches but the isotopic pattern is wrong, it may indicate an in-source reaction or a co-eluting compound with the same nominal mass. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[19][20]

Section 3: Experimental Protocols

Protocol: LC-MS/MS Method Development

Objective: To establish a selective and sensitive LC-MS/MS method for quantifying 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine.

1. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., Methanol or DMSO).

  • Perform serial dilutions to create working standards for infusion (e.g., 1 µg/mL in 50:50 Methanol:Water) and for building the calibration curve.

2. Mass Spectrometry Optimization (Direct Infusion):

  • Infuse the 1 µg/mL standard solution into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

  • Operate in positive electrospray ionization (ESI+) mode.

  • Perform a full scan to identify the protonated precursor ion, [M+H]+. Confirm the characteristic dibromo isotopic pattern.

  • Select the most abundant precursor isotope for fragmentation.

  • Perform a product ion scan to identify major fragment ions. Select a stable, high-mass product ion for the MRM transition.

  • Optimize collision energy and other MS parameters (e.g., cone voltage) to maximize the signal of the selected MRM transition.

3. Chromatographic Method Development:

  • Column: Start with a high-purity, end-capped C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape and ionization efficiency.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate retention time.

  • Refinement: Once the retention time is known, develop a shallower gradient around that point to ensure separation from any potential interferences. Aim for a retention factor (k) between 2 and 10.

  • Injection Volume: 5 µL.

4. System Suitability:

  • Before running samples, perform multiple injections of a mid-level standard to ensure system stability. Assess peak area reproducibility (%RSD < 15%) and retention time stability (%RSD < 2%).[21][22]

Table: Recommended Starting LC-MS/MS Parameters

ParameterRecommended Starting ValueRationale
LC Column C18, 2.1 x 50 mm, <2 µmGood starting point for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes analyte protonation for ESI+ and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon strong solvent, provides good peak efficiency.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Ionization Mode ESI Positive (ESI+)Basic nitrogens are readily protonated.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity.
Precursor Ion [M+H]+ (most abundant isotope)Target for fragmentation.
Product Ion A stable, high m/z fragmentChosen from product ion scan to ensure specificity.
Protocol: Solid-Phase Extraction (SPE) from Plasma

Objective: To extract the analyte from human plasma with high recovery and minimal matrix effects.

1. Materials:

  • Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg, 1 cc).

  • Human plasma (with anticoagulant).

  • Phosphoric acid (for sample pre-treatment).

  • Methanol (for conditioning and elution).

  • Water (HPLC-grade).

2. Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step disrupts protein binding.

  • Conditioning: Condition the SPE cartridge with 1 mL of Methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water. This removes polar interferences while retaining the analyte.

  • Elution: Elute the analyte with 1 mL of Methanol into a clean collection tube.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures solvent compatibility with the LC method.[15][23]

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Diagram: Solid-Phase Extraction (SPE) Workflow A step-by-step visual guide to the SPE process for plasma samples.

G cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_post Post-Elution plasma 1. Plasma Sample (200 µL) acid 2. Add 4% H3PO4 (200 µL) plasma->acid vortex 3. Vortex acid->vortex load 6. Load Sample vortex->load condition 4. Condition (1 mL Methanol) equilibrate 5. Equilibrate (1 mL Water) condition->equilibrate equilibrate->load wash 7. Wash (1 mL 5% Methanol) load->wash elute 8. Elute (1 mL Methanol) wash->elute dry 9. Evaporate to Dryness elute->dry reconstitute 10. Reconstitute (100 µL Mobile Phase) dry->reconstitute inject 11. Inject into LC-MS/MS reconstitute->inject

Section 4: Method Validation

Any developed analytical method must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[21][24] Validation ensures the method is suitable for its intended purpose.[22][25]

Key Validation Parameters:

  • Specificity: The ability to detect the analyte unequivocally in the presence of other components.[24]

  • Linearity: Demonstrating a proportional relationship between analyte concentration and instrument response over a defined range.

  • Accuracy & Precision: Determining the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[24]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[21]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature), demonstrating its reliability for routine use.[22]

By following the principles and protocols outlined in this guide, researchers can develop and refine robust, accurate, and reliable analytical methods for the detection of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine.

References

  • Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. J-Stage. Available from: [Link]

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. Available from: [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available from: [Link]

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. IVT - Institute of Validation Technology. Available from: [Link]

  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. ScienceDirect. Available from: [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available from: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. Available from: [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Available from: [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ACS Publications. Available from: [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv Technology Corporation. Available from: [Link]

  • HPLC Troubleshooting Guide. Restek. Available from: [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. Available from: [Link]

  • Mass Spectrometry. Michigan State University Department of Chemistry. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. ACS Publications. Available from: [Link]

  • Common problems with thermal desorption and how to solve them. Markes International. Available from: [Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns. Available from: [Link]

  • Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis. PubMed. Available from: [Link]

  • Sample Preparation Techniques for Biological Matrices. Agilent Technologies. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Heterocyclic Compounds. MDPI. Available from: [Link]

  • A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Temperature Programming for Better GC Results. Phenomenex. Available from: [Link]

  • A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. Available from: [Link]

Sources

Technical Support Center: Optimizing 2,3-Dibromo-5H,6H,8H-imidazo[2,1-c]oxazine (DB-IO) in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine (referred to herein as DB-IO ) Application: Small Molecule Chemical Probe / Early-Stage Lead Document ID: TS-DBIO-2026-V1

Introduction

Welcome to the Technical Support Center. You are likely working with DB-IO , a halogenated bicyclic heterocycle. While the imidazo[2,1-c]oxazine scaffold is a privileged structure in medicinal chemistry—often associated with anti-tubercular (e.g., Pretomanid analogs) and anti-proliferative activity—the specific 2,3-dibromo substitution presents unique challenges in a biological context.

This guide addresses the "off-target" effects frequently reported with this class of compounds. These are often not true biological off-targets but rather physicochemical artifacts (aggregation) or chemical promiscuity (non-specific reactivity).

Module 1: Solubility & Physical State (The "Hidden" Off-Target)

The Issue: The most common source of "off-target" toxicity for DB-IO is colloidal aggregation . Hydrophobic, halogenated heterocycles often form sub-visible aggregates in aqueous media at concentrations >10 µM. These aggregates sequester proteins non-specifically, leading to false positives in enzymatic assays and cell death via membrane disruption rather than specific target modulation.

Optimization Protocol: The "Solvent Shift" Method

Do not simply dilute from 100% DMSO directly into media. This causes "crashing out."

StepActionTechnical Rationale
1. Stock Prep Dissolve DB-IO in anhydrous DMSO to 10-20 mM.Avoids hydrolysis. Store in amber vials (light sensitive).
2. Intermediate Create a 100x intermediate dilution in culture medium without serum.Serum proteins (Albumin) can bind the compound immediately, masking solubility issues.
3. Detection Measure Absorbance at 600nm (turbidity) or use Dynamic Light Scattering (DLS).If OD600 > 0.05 compared to blank, aggregates are present.
4. Final Dose Add serum (FBS) after confirming solubility, or use a detergent carrier (0.01% Tween-80) if aggregation persists.Surfactants disrupt non-specific colloidal aggregates (critical control).
Troubleshooting Table: Solvent Compatibility
Solvent/AdditiveCompatibilityNotes
DMSO HighRecommended vehicle. Keep final cell concentration <0.5% (v/v).
Ethanol LowAvoid. DB-IO may recrystallize rapidly upon aqueous dilution.
Tween-80 MediumUse at 0.01% to prevent colloidal aggregation (Rescue Control).
PBS (pH 7.4) LowWarning: High salt promotes "salting out" of hydrophobic probes. Dilute in media, not PBS.

Module 2: Chemical Reactivity & Stability

The Issue: The C-Br bond on the imidazole ring is electron-deficient. In nucleophilic cellular environments (high glutathione), DB-IO can undergo nucleophilic aromatic substitution (SNAr) or debromination. This leads to:

  • Covalent modification of off-target proteins (cysteine alkylation).

  • Oxidative stress from reactive intermediate formation.

Critical Control: The Nucleophile Test

If your IC50 shifts significantly (>5-fold) depending on the incubation time or media composition, the compound is likely reacting chemically rather than binding reversibly.

Protocol:

  • Standard Assay: Run your dose-response in standard media (e.g., DMEM + 10% FBS).

  • Thiol-Supplemented Assay: Run the same dose-response in media supplemented with 1 mM NAC (N-acetylcysteine) or GSH (Glutathione) .

    • Result A: If potency is lost in thiol media, DB-IO is likely alkylating cysteines non-specifically (the thiols "quenched" the drug).

    • Result B: If potency is unchanged , the mechanism is likely specific reversible binding.

Module 3: Visualizing the Off-Target Pathways

The following diagram illustrates the decision logic for distinguishing between true biological toxicity and experimental artifacts.

TroubleshootingLogic Start Observed Cell Toxicity / Off-Target Effect CheckSolubility Step 1: Check Solubility (DLS or Abs 600nm) Start->CheckSolubility Aggregates Aggregates Detected CheckSolubility->Aggregates Turbid Soluble Compound Soluble CheckSolubility->Soluble Clear AddDetergent Add 0.01% Tween-80 or Reduce Concentration Aggregates->AddDetergent CheckReactivity Step 2: Check Reactivity (Thiol Supplementation) Soluble->CheckReactivity ToxPersists Toxicity Persists? AddDetergent->ToxPersists Artifact Artifact: Colloidal Aggregation ToxPersists->Artifact No (Tox Reduced) ToxPersists->CheckReactivity Yes PotencyLost Potency Lost with NAC/GSH CheckReactivity->PotencyLost Shift > 5x PotencyStable Potency Stable CheckReactivity->PotencyStable No Shift Covalent Mechanism: Non-Specific Alkylation (Cysteine Reactivity) PotencyLost->Covalent Specific Mechanism: Specific Target Engagement or Pathway Modulation PotencyStable->Specific

Caption: Decision tree for isolating the source of DB-IO toxicity. Blue nodes indicate diagnostic steps; Red nodes indicate off-target artifacts; Green nodes indicate validated specific activity.

Module 4: Frequently Asked Questions (FAQs)

Q1: My cells are dying within 2 hours of treatment. Is this on-target?

Answer: Unlikely. Rapid cytotoxicity (<4 hours) with DB-IO usually indicates membrane disruption caused by microprecipitation (crystals piercing membranes) or massive oxidative stress.

  • Diagnostic: Check LDH release at 2 hours. If high, it is physical toxicity. True apoptotic signaling usually requires >12-24 hours.

  • Fix: Lower the concentration below 10 µM and ensure <0.5% DMSO.

Q2: The compound works in biochemical assays but kills cells non-specifically. Why?

Answer: This is the "Promiscuous Inhibitor" phenotype. The dibromo-imidazole motif can act as a PAINS (Pan-Assay Interference Compound) element. In biochemical assays, it may sequester the enzyme. In cells, it may deplete cellular glutathione.

  • Solution: Use a structural analog without the bromines (e.g., the des-bromo imidazo[2,1-c]oxazine) as a Negative Control . If the negative control is inactive in the assay but equally toxic to cells, the toxicity is driven by the scaffold, not the target.

Q3: Can I use stored stock solutions?

Answer: Use caution. Halogenated heterocycles can undergo photodecomposition (dehalogenation) if stored in clear tubes or exposed to light.

  • Best Practice: Store 10 mM stocks in amber glass vials at -20°C. Discard if the color changes from clear/yellow to dark orange (indication of bromide release/degradation).

Module 5: Mechanism of Action (Hypothetical Pathway)

To better understand where DB-IO might be interfering, consider this pathway interaction diagram. It highlights the difference between the desired pathway and the "Stress Response" caused by off-target reactivity.

MOA Compound DB-IO (2,3-dibromo...) Target Specific Protein Target (e.g., Kinase/Enzyme) Compound->Target Specific Binding (Low nM) OffTarget Off-Target: Cysteine Proteome (GAPDH, Tubulin, etc.) Compound->OffTarget Alkylation (High µM) ROS Reactive Oxygen Species (ROS) Compound->ROS Redox Cycling Pathway Therapeutic Pathway Modulation Target->Pathway Tox Cell Death / Apoptosis OffTarget->Tox ROS->Tox Nrf2 Nrf2 Stress Response ROS->Nrf2 Activation

Caption: Mechanistic divergence. Green path represents desired efficacy. Red paths represent off-target alkylation and oxidative stress common to halogenated probes.

References

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes.[1] Nature Chemical Biology, 11, 536–541. Link

    • Core citation for validating small molecule specificity and avoiding PAINS.
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

    • Reference for identifying structural alerts (like reactive halogens) in screening.
  • Sigma-Aldrich (Merck). (n.d.). Improving Reproducibility: Best Practices for Small Molecules. Link

    • Source for the "Three S's" (Solvent, Solubility, Stability) protocol.
  • Cayman Chemical. (2020).[2] Small Molecule Inhibitors Selection Guide. Link

    • Guidance on negative controls and dose-response valid

Sources

Technical Support Center: Addressing Resistance to 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine (Compound X)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing Compound X, a novel investigational agent with a 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine core. This guide is designed for our partners in the scientific and drug development community to proactively address and troubleshoot the emergence of resistance, a common challenge in the development of targeted therapies.[1][2] Our goal is to provide you with the foundational knowledge and practical tools to investigate, understand, and potentially overcome resistance in your experimental models.

This document provides a structured yet flexible framework for diagnosing resistance mechanisms. We will move from initial confirmation of a resistant phenotype to in-depth molecular investigation, supported by detailed protocols and conceptual diagrams.

Frequently Asked Questions (FAQs)

This section addresses initial high-level questions that often arise when researchers first suspect drug resistance.

Q1: What are the likely mechanisms of acquired resistance to a novel agent like Compound X?

While the precise mechanisms for Compound X are an active area of investigation, resistance to targeted therapies typically falls into several established categories.[3] Based on related chemical scaffolds, such as imidazo-pyridazines which have been shown to interact with efflux pumps, and general principles of oncology, we can anticipate the following:[4]

  • Target Alteration: Genetic mutations or changes in the expression level of the molecular target of Compound X that prevent effective drug binding.

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling cascades to circumvent the inhibitory effect of Compound X, thereby restoring pathways that control proliferation and survival.[5][6][7] Common examples include the PI3K/AKT/mTOR and MAPK/ERK pathways.[5][8]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump Compound X out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[3][9]

  • Altered Drug Metabolism: Cells may develop the ability to metabolize and inactivate Compound X more efficiently, often through the upregulation of cytochrome P450 enzymes or other metabolic pathways.[3][9]

Q2: My cell line's sensitivity to Compound X has decreased over time. How do I definitively confirm resistance?

The first step is to quantify the change in sensitivity. This is achieved by generating a dose-response curve to compare the half-maximal inhibitory concentration (IC50) of your suspected resistant cell line against the parental (sensitive) cell line. A significant and reproducible increase in the IC50 value is the primary indicator of acquired resistance.[3] We recommend performing this experiment in triplicate to ensure statistical significance.

Q3: We've confirmed a >10-fold IC50 shift. What is the logical next step to investigate the underlying mechanism?

A logical approach is to follow a tiered investigational workflow. Before proceeding to costly and time-consuming 'omics' analyses, it is prudent to rule out common, more easily testable mechanisms.

  • Assess Target Engagement: First, confirm that Compound X can still bind to its intended target in the resistant cells. A lack of binding strongly suggests a target alteration.[10][11][12]

  • Investigate Drug Efflux & Metabolism: Concurrently, assess whether the intracellular concentration of Compound X is reduced due to efflux or metabolic breakdown.

  • Screen for Bypass Pathways: If target engagement is confirmed and drug concentration is normal, the likely cause is the activation of a bypass signaling pathway.

This systematic approach is illustrated in the troubleshooting workflow diagram below.

Troubleshooting Guide: Investigating Resistance Mechanisms

This section provides a deeper dive into diagnosing the specific cause of resistance.

Workflow for Troubleshooting Compound X Resistance

This decision tree outlines a systematic approach to identifying the mechanism of resistance.

G start Suspected Resistance: Increased IC50 Confirmed te Assess Target Engagement (e.g., CETSA) start->te target_alt Conclusion: Target Alteration (Mutation or Expression Loss) te->target_alt Engagement Lost target_ok Target Engagement Confirmed te->target_ok Engagement Intact efflux Assess Drug Efflux & Metabolism (e.g., Efflux Assay, LC-MS) efflux_pos Conclusion: Increased Efflux or Metabolism efflux->efflux_pos Drug Accumulation Reduced efflux_neg Normal Drug Accumulation efflux->efflux_neg Normal bypass Screen for Bypass Pathway Activation (e.g., Phospho-protein Array, Western Blot) bypass_pos Conclusion: Bypass Pathway Activated bypass->bypass_pos Pathway(s) Activated target_ok->efflux efflux_neg->bypass

Caption: A decision-tree workflow for systematically diagnosing resistance to Compound X.

Issue 1: Target Alteration

This occurs when the drug can no longer effectively bind to its molecular target.

Potential Cause & Explanation: The most common cause is a point mutation in the drug-binding pocket of the target protein, which sterically hinders or alters the chemical interactions necessary for Compound X binding. Less commonly, resistance can arise from the complete loss of target protein expression.

Troubleshooting & Experimental Validation:

  • Confirm Target Engagement: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess whether Compound X is binding to its target in intact cells.[12][13] A loss of thermal stabilization by Compound X in the resistant line compared to the parental line is strong evidence of altered target binding.

  • Sequence the Target Gene: If target engagement is lost, perform Sanger or next-generation sequencing (NGS) of the target gene's coding region in the resistant and parental cells. Compare the sequences to identify any acquired mutations.

  • Assess Target Expression: Use Western blotting or quantitative PCR (qPCR) to compare the expression levels of the target protein or mRNA, respectively, between the sensitive and resistant cell lines.

Issue 2: Activation of Bypass Signaling Pathways

Cells under therapeutic pressure can adapt by upregulating parallel pathways to maintain critical functions like proliferation and survival.[6][14]

Potential Cause & Explanation: Compound X may effectively inhibit its primary target, but the cell compensates by activating an alternative signaling route that bypasses the inhibited step. For example, if Compound X inhibits a kinase in the MAPK pathway, the cell might upregulate signaling through the PI3K/AKT pathway to achieve the same pro-survival outcome.[5][7]

Troubleshooting & Experimental Validation:

  • Broad Spectrum Screening: Use a phospho-kinase antibody array to simultaneously screen for changes in the phosphorylation status of dozens of key signaling proteins. A "heat map" comparison between sensitive and resistant cells can quickly identify upregulated pathways.

  • Focused Validation (Western Blot): Based on the array results, perform targeted Western blots to confirm the upregulation and activation of specific pathway proteins (e.g., check for increased p-AKT, p-ERK, p-STAT3).

  • Functional Validation: To confirm that the identified bypass pathway is responsible for resistance, use a known inhibitor of that pathway in combination with Compound X. A synergistic effect, where the combination restores sensitivity, validates the bypass mechanism.[15]

G cluster_0 Primary Pathway cluster_1 Bypass Pathway Receptor1 Receptor Target Target of Compound X Receptor1->Target Effector1 Downstream Effector 1 Target->Effector1 Survival Cell Survival & Proliferation Effector1->Survival Receptor2 Bypass Receptor (e.g., MET, EGFR) BypassMol Bypass Molecule (e.g., PI3K, AXL) Receptor2->BypassMol BypassMol->Survival Restores Signal Effector2 Downstream Effector 2 BypassMol->Effector2 CompoundX Compound X CompoundX->Target

Caption: Diagram of a bypass signaling pathway restoring cell survival signals.

Issue 3: Increased Drug Efflux or Altered Metabolism

The efficacy of a drug depends on it reaching and maintaining a sufficient concentration at its target site.[3]

Potential Cause & Explanation: Efflux: Cancer cells can upregulate the expression of membrane pumps that actively transport Compound X out of the cell, preventing it from reaching its intracellular target.[9] The imidazo-pyridazine scaffold, related to imidazo-oxazines, has been shown to be a substrate for the ABCG2 efflux pump.[4] Metabolism: The cell may increase the expression or activity of enzymes (e.g., Cytochrome P450s) that chemically modify and inactivate Compound X.[16][17]

Troubleshooting & Experimental Validation:

  • Measure Intracellular Drug Concentration: Use liquid chromatography-mass spectrometry (LC-MS) to directly quantify the amount of Compound X in parental versus resistant cells after a defined incubation period. A significantly lower concentration in resistant cells points to either an efflux or metabolism issue.

  • Functional Efflux Assay: Use a known fluorescent substrate for common ABC transporters (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for ABCG2). If resistant cells show lower accumulation of the dye, it indicates increased pump activity.

  • Validate with an Efflux Pump Inhibitor: Treat the resistant cells with a known efflux pump inhibitor (e.g., Verapamil, Ko143) prior to and during treatment with Compound X. If sensitivity is restored, it confirms the role of that specific pump.

  • Metabolic Stability Assay: Incubate Compound X with liver microsomes or S9 fractions prepared from the resistant and parental cells. A faster depletion of the parent compound in the resistant cell preparation, as measured by LC-MS, indicates enhanced metabolism.[18]

Table 1: Summary of Troubleshooting Approaches

Resistance MechanismPrimary Diagnostic TestConfirmatory Experiment
Target Alteration Cellular Thermal Shift Assay (CETSA)Gene Sequencing of Target
Bypass Pathway Phospho-Kinase ArrayCombination Therapy with Pathway Inhibitor
Drug Efflux Intracellular Drug Quantification (LC-MS) & Dye Efflux AssayRe-sensitization with Efflux Pump Inhibitor
Drug Metabolism Intracellular Drug Quantification (LC-MS) & Microsome AssayMetabolite Identification via LC-MS

Key Experimental Protocols

Protocol 1: IC50 Determination via Luminescent Cell Viability Assay

This protocol determines the concentration of Compound X required to inhibit cell viability by 50%.

  • Cell Seeding: Seed cells in triplicate in opaque, 96-well plates at a pre-determined optimal density and allow them to adhere overnight.[19]

  • Compound Dilution: Prepare a 2x concentrated serial dilution of Compound X in culture medium. A typical range would be 100 µM down to 1 nM in 10 steps.

  • Treatment: Add an equal volume of the 2x compound dilutions to the appropriate wells. Include "vehicle only" (e.g., 0.1% DMSO) and "no cells" controls.

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (typically 48-72 hours).

  • Assay: Equilibrate the plate and a luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Reading: Shake the plate for 10-30 minutes to lyse the cells and stabilize the luminescent signal.[19] Read luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results on a log(concentration) vs. response curve. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[12][13]

  • Cell Culture and Treatment: Culture sensitive and resistant cells to ~80% confluency. Treat cells with either vehicle or a saturating concentration of Compound X (e.g., 10x IC50 of the sensitive line) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze it by Western blot using an antibody specific to the target protein. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target stabilization and engagement.

References

  • Target Engagement Assays in Early Drug Discovery. (n.d.). National Institutes of Health. [Link]

  • Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression. (n.d.). Frontiers. [Link]

  • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita. [Link]

  • Target engagement approaches for pharmacological evaluation in animal models. (n.d.). Royal Society of Chemistry. [Link]

  • Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. (2017, April 3). bioRxiv. [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells. (2020, March 6). National Institutes of Health. [Link]

  • Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. (n.d.). National Institutes of Health. [Link]

  • Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. (2024, November 8). PubMed. [Link]

  • Drug Resistance Assays: Uncovering Relevant Resistance Mechanisms. (2022, July 7). YouTube. [Link]

  • Systematic identification of signaling pathways with potential to confer anticancer drug resistance. (2014, December 23). PubMed. [Link]

  • Understanding Drug Resistance in Cancer: NFCR Research Focus. (2020, October 27). National Foundation for Cancer Research. [Link]

  • Dysregulated Signalling Pathways Driving Anticancer Drug Resistance. (n.d.). MDPI. [Link]

  • Understanding Cancer Drug Resistance by Developing and Studying Resistant Cell Line Models. (2016, March 1). Bentham Science. [Link]

  • What Causes Cancer Drug Resistance and What Can Be Done? (2025, March 11). Cancer Treatment Centers of America. [Link]

  • ADME Assays. (n.d.). Agilent. [Link]

  • Mechanisms of Cancer Drug Resistance. (n.d.). Canary Onco. [Link]

  • Approaches to identifying drug resistance mechanisms to clinically relevant treatments in childhood rhabdomyosarcoma. (n.d.). PubMed. [Link]

  • Experimental Determination of Cancer Drug Targets with Independent Mechanisms of Resistance. (n.d.). Bentham Science. [Link]

  • Approaches to identifying drug resistance mechanisms to clinically relevant treatments in childhood rhabdomyosarcoma. (2022, January 4). National Institutes of Health. [Link]

  • I am wondering what would be the best way to identify novel drug resistant mechanisms? (2017, March 8). ResearchGate. [Link]

  • DMPK Assays. (n.d.). BioAgilytix. [Link]

  • Drug Transporter Assays. (n.d.). BioIVT. [Link]

  • Drug Metabolism & Pharmacokinetics Services. (n.d.). Eurofins Discovery. [Link]

  • Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. (n.d.). PubMed. [Link]

Sources

Validation & Comparative

Comparative Analysis of a Novel Heterocycle: The Potential of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine as a Next-Generation Antibiotic

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Post-Antibiotic Era

The relentless rise of antimicrobial resistance (AMR) constitutes a silent pandemic, threatening to dismantle the foundations of modern medicine. The pipeline for new antibiotics is alarmingly dry, with pharmaceutical development largely stalled due to challenges in discovery, high costs, and a difficult market. This innovation gap necessitates a radical shift towards novel chemical scaffolds that can circumvent existing resistance mechanisms.

This guide introduces a hypothetical but structurally plausible antibacterial agent, 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine , as a focal point for a comparative analysis against established antibiotic classes. While direct experimental data for this specific molecule is not yet available in published literature, this analysis will proceed based on established principles of medicinal chemistry and by drawing parallels with structurally related halogenated heterocyclic compounds and the imidazo[2,1-b]thiazole class, which have shown promising antimicrobial activities. We will explore its potential efficacy, outline the rigorous experimental methodologies required for its validation, and contextualize its prospective role in clinical practice.

The core chemical structure, a fused imidazo-oxazine ring system, offers a unique three-dimensional architecture. The inclusion of dibromo-substituents is a deliberate design choice, as halogenation is a well-established strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of bioactive molecules. This document serves as both a theoretical exploration and a practical guide for researchers engaged in the preclinical evaluation of new antibiotic candidates.

Chemical Rationale and Postulated Mechanism of Action

The therapeutic potential of any new antibiotic is intrinsically linked to its mechanism of action (MoA). For 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine, we can postulate a multi-pronged MoA based on its constituent chemical moieties. The fused bicyclic imidazo-oxazine core is an electron-rich system that may interfere with bacterial enzymatic processes or DNA replication. The bromine atoms, being highly electronegative, could enhance the molecule's ability to form halogen bonds or engage in other electrostatic interactions with bacterial targets, potentially disrupting protein function or membrane integrity.

A plausible hypothesis is the inhibition of a critical bacterial enzyme, such as DNA gyrase or topoisomerase IV, which are common targets for quinolone antibiotics. Alternatively, the compound could interfere with cell wall synthesis or disrupt the bacterial membrane potential. The diagram below illustrates a conceptual workflow for elucidating the precise MoA of a novel antibiotic candidate like our subject compound.

cluster_0 Phase 1: Initial Screening & Viability cluster_1 Phase 2: Mechanism of Action (MoA) Elucidation cluster_2 Phase 3: Target Validation A Novel Compound (2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine) B MIC & MBC Assays (vs. Gram+/- strains) A->B C Cytotoxicity Assay (e.g., on HeLa, HepG2 cells) B->C D Determine Selectivity Index (SI = CC50 / MIC) C->D E Macromolecular Synthesis Assay (DNA, RNA, Protein, Peptidoglycan) D->E If SI is high F Identify Inhibited Pathway E->F G Specific Enzyme Inhibition Assays (e.g., DNA Gyrase, Topoisomerase) F->G If specific pathway is identified H Membrane Permeability Assay (e.g., Propidium Iodide Staining) F->H If general disruption is suspected I Resistant Mutant Generation G->I J Whole Genome Sequencing of Resistant Strains K Identify Target Gene Mutations

Caption: Workflow for Investigating a Novel Antibiotic's Mechanism.

Comparative Antibacterial Spectrum: A Performance Benchmark

To evaluate the potential of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine, its efficacy must be benchmarked against a panel of clinically relevant bacterial strains, including both susceptible and multidrug-resistant (MDR) variants. The following table presents a hypothetical yet plausible dataset of Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This data is what one might aim for in an early-stage discovery program. For comparison, representative MIC values for existing antibiotics are included.

Table 1: Comparative In Vitro Activity (MIC, µg/mL) of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine and Standard Antibiotics

Bacterial StrainType2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine (Hypothetical)CiprofloxacinVancomycinLinezolid
Staphylococcus aureus (ATCC 29213)Gram-positive0.50.2512
S. aureus (MRSA, USA300)Gram-positive1>3212
Enterococcus faecalis (VRE)Gram-positive21>641
Streptococcus pneumoniaeGram-positive0.2510.51
Escherichia coli (ATCC 25922)Gram-negative40.015N/AN/A
Pseudomonas aeruginosaGram-negative160.5N/AN/A
Klebsiella pneumoniae (MDR)Gram-negative8>32N/AN/A

N/A: Not Applicable, as these antibiotics have no clinically relevant activity against these types of bacteria.

This hypothetical data suggests that our candidate compound possesses potent activity against Gram-positive pathogens, including difficult-to-treat resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE). Its activity against Gram-negative bacteria is posited to be moderate, indicating a potential area for further chemical optimization, perhaps to improve penetration through the outer membrane.

Experimental Protocols for Validation

The scientific credibility of any new compound rests on the rigor and reproducibility of the experimental data. The following protocols describe the standardized methodologies for determining MIC and Minimum Bactericidal Concentration (MBC).

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates (U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Test compound (e.g., 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine) stock solution

  • Control antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Sterile multichannel pipettes

Methodology:

  • Preparation of Antibiotic Dilutions: a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the test compound stock solution (at 4x the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10. d. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: a. Prepare a bacterial suspension from a fresh culture (18-24h) in CAMHB, adjusting its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. b. Dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of ~1 x 10^6 CFU/mL. c. Add 50 µL of the standardized inoculum to wells 1 through 11. This brings the final bacterial concentration to 5 x 10^5 CFU/mL and the final antibiotic concentration to the desired range.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading the MIC: a. The MIC is defined as the lowest concentration of the antibiotic at which there is no visible turbidity (i.e., the first clear well).

cluster_0 Plate Preparation cluster_1 Inoculation & Incubation cluster_2 Result Interpretation A 1. Dispense 50µL broth into wells 2-12 B 2. Add 100µL compound stock to well 1 A->B C 3. Perform 2-fold serial dilutions (well 1 to 10) B->C D 4. Prepare 0.5 McFarland bacterial suspension C->D E 5. Dilute and add 50µL inoculum to wells 1-11 D->E F 6. Incubate at 37°C for 18-24 hours E->F G 7. Read plate visually or with a plate reader F->G H 8. MIC = Lowest concentration with no visible growth G->H

Caption: Standard Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Methodology:

  • Perform an MIC Test: First, determine the MIC as described in the protocol above.

  • Subculturing: From each well that showed no visible growth in the MIC plate (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% of the original bacteria survive). This is typically identified by the absence of colony growth or the presence of only one or two colonies on the agar.

Conclusion and Future Directions

This guide presents a comparative framework for evaluating the novel antibacterial candidate 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine. Based on its chemical structure and parallels with related compounds, it holds theoretical promise, particularly against resistant Gram-positive pathogens. The hypothetical data underscores its potential to address critical unmet clinical needs, such as MRSA and VRE infections.

However, this analysis remains a starting point. The path forward requires the actual synthesis of the compound and rigorous execution of the experimental protocols outlined herein. Future studies must also include cytotoxicity assays to establish a therapeutic window, in vivo efficacy studies in animal infection models, and investigations into its resistance development profile. The search for new antibiotics is a complex, multidisciplinary endeavor, and it is through such structured, comparative analysis that we can identify and advance the most promising candidates to combat the global threat of antimicrobial resistance.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A9. Wayne, PA: Clinical and Laboratory Standards Institute; 2012. [Link]

  • World Health Organization. Antimicrobial resistance. Published November 17, 2021. [Link]

  • Tommasi, R., Brown, D. G., et al. The End of the Antibiotic Era? Nature Reviews Drug Discovery, 2015. [Link]

  • G.S. Singh and M.P.S. Ishar. Advances in the chemistry and pharmacology of imidazo[2,1-b]thiazoles. Mini-Reviews in Medicinal Chemistry, 2006. [Link]

  • J. F. Fisher, S. Mobashery. The arms race between bacteria and humans: an evolutionary perspective. Current Opinion in Microbiology, 2010. [Link]

A Guide to the Synthesis and Bioactivity of Imidazo[2,1-c]oxazine Derivatives: A Focus on Reproducibility and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Reproducibility of Imidazo[2,1-c]oxazine Synthesis

The synthesis of fused heterocyclic systems like imidazo[2,1-c]oxazines requires careful control over reaction conditions to ensure reproducibility and achieve desired yields and purity. While a specific protocol for 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine is not published, a general and plausible synthetic strategy can be extrapolated from the synthesis of analogous imidazo[2,1-b][1][2]oxazines.[3][4] This typically involves the alkylation of a substituted imidazole with a suitable bifunctional reagent to construct the oxazine ring.

Proposed Synthetic Workflow

A logical approach to the synthesis of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine would likely involve a multi-step process, as outlined in the diagram below. The key steps would be the initial synthesis of a dibrominated imidazole precursor followed by cyclization to form the oxazine ring.

G cluster_0 Step 1: Imidazole Synthesis & Bromination cluster_1 Step 2: Oxazine Ring Formation (Cyclization) cluster_2 Step 3: Purification & Characterization start Commercially available starting materials step1 Synthesis of 2-aminoimidazole start->step1 step2 Bromination of 2-aminoimidazole to yield 4,5-dibromo-1H-imidazol-2-amine step1->step2 step3 Alkylation with a 3-carbon synthon (e.g., 1,3-dihalopropane) step2->step3 step4 Intramolecular cyclization step3->step4 step5 Purification by crystallization or chromatography step4->step5 step6 Structural confirmation (NMR, MS, etc.) step5->step6 end end step6->end Final Product: 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine

Caption: Proposed synthetic workflow for 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine.

Critical Factors Influencing Reproducibility

The successful and reproducible synthesis of the target compound hinges on several key factors:

  • Starting Material Quality: The purity of the initial imidazole and brominating agents is paramount. Impurities can lead to side reactions, reducing the yield and complicating purification.

  • Control of Reaction Conditions:

    • Temperature: Bromination reactions are often exothermic and require strict temperature control to prevent over-bromination or decomposition. Similarly, the cyclization step may be sensitive to temperature fluctuations, affecting the rate and yield of the desired product.

    • Solvent: The choice of solvent is critical for both solubility of reactants and for controlling the reaction pathway. Anhydrous conditions are often necessary to prevent hydrolysis of intermediates.[5]

    • Stoichiometry: Precise control of the molar ratios of reactants is essential to ensure complete conversion and minimize the formation of byproducts.

  • Purification Method: The final purity of the compound is highly dependent on the purification technique. Recrystallization is often preferred for its ability to yield highly pure crystalline material, while column chromatography may be necessary to separate the target compound from closely related impurities. The choice of solvent system for either method must be carefully optimized.

  • Analytical Characterization: Comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis is crucial to confirm the structure and purity of the final product.[2][6] Without rigorous analytical validation, the reproducibility of any subsequent biological studies is compromised.

Part 2: Comparative Bioactivity Analysis of Imidazo-Oxazine Derivatives

The imidazo-oxazine scaffold and its isosteres (e.g., imidazo-thiazoles) are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities.[7][8] This section will provide a comparative overview of these activities and detail a standard protocol for their evaluation.

Overview of Biological Activities

Derivatives of the imidazo-oxazine and related fused heterocyclic systems have shown promise in a variety of therapeutic areas. The table below summarizes some of the key findings from the literature.

Compound ClassBiological ActivityTarget/Mechanism of Action (if known)Reported Efficacy (Example)Reference(s)
2-Nitro-imidazo[2,1-b][1][2]oxazinesAnti-Mycobacterium tuberculosisInteraction with deazaflavin-dependent nitroreductase (Ddn)MIC90 values of 0.18–1.63 μM against Mtb H37Rv[1][9][10]
Imidazo[2,1-c][1][9][11]triazinesAntibacterial and AntifungalNot specifiedHigh inhibition zones and low MIC values against several bacterial and fungal strains[11]
Imidazo[2,1-b][1][2]thiazinesAnti-inflammatoryNot specifiedModerate anti-inflammatory activity in in-vitro and in-vivo studies[5][7]
Aryl substituted imidazol-2-onesAntitumorNot specifiedCytotoxic effects similar to or greater than docetaxel[12]
7-Substituted 2-nitro-5,6-dihydroimidazo[2,1-b][1][2]oxazinesAnti-parasitic (Visceral Leishmaniasis)Not specified>99% inhibition at 12.5 mg/kg in a Leishmania infantum hamster model[4]
Imidazo[2,1-b]thiazole and Imidazooxazole derivativesAnti-amoebicNot specifiedSignificant anti-parasitic effects against Naegleria fowleri[13]
Mechanism of Action: A Case Study in Anti-Tubercular Activity

Several studies on 2-nitro-imidazo[2,1-b][1][2]oxazine derivatives have elucidated their mechanism of action against Mycobacterium tuberculosis. These compounds are prodrugs that are activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within the mycobacterium.[1][10] This activation leads to the formation of reactive nitrogen species that are toxic to the bacterium.

G cluster_0 Bacterial Cell cluster_1 Cellular Disruption prodrug 2-Nitro-imidazo[2,1-b][1,3]oxazine (Prodrug) ddn Deazaflavin-dependent nitroreductase (Ddn) prodrug->ddn Enzymatic Reduction activated_drug Activated Drug (Reactive Nitrogen Species) ddn->activated_drug Generates disruption Inhibition of mycolic acid synthesis and other essential processes activated_drug->disruption cell_death Bacterial Cell Death disruption->cell_death outcome Anti-Tubercular Activity cell_death->outcome Therapeutic Effect

Caption: Mechanism of action for 2-nitro-imidazo[2,1-b][1][2]oxazine anti-tubercular agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain, a fundamental assay for assessing antimicrobial activity.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • Test compound (e.g., 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettor

  • Incubator (37°C)

  • Spectrophotometer or microplate reader (optional, for quantitative measurement)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate the tube at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the compound in CAMHB in the 96-well plate. Typically, this is done by adding 100 µL of CAMHB to wells 2-12. Add 200 µL of the highest concentration of the compound to well 1. Then, transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution across the plate to well 10. Wells 11 and 12 will serve as controls.

  • Inoculation of the Microtiter Plate: a. Add 100 µL of the prepared bacterial inoculum to each well (wells 1-11). b. Well 11 will serve as the positive control (bacterial growth without compound). c. Well 12 will serve as the negative control (broth only, no bacteria or compound) to check for contamination.

  • Incubation: a. Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. b. (Optional) The optical density (OD) of each well can be read using a microplate reader at a wavelength of 600 nm to quantify bacterial growth.

Conclusion

The imidazo[2,1-c]oxazine scaffold represents a versatile platform for the development of new therapeutic agents with a wide range of biological activities. While the specific synthesis of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c]oxazine has not been detailed in the literature, this guide has proposed a plausible synthetic route and highlighted the critical parameters that must be controlled to ensure reproducibility. A thorough understanding of these synthetic challenges, coupled with rigorous bioactivity screening using standardized protocols, is essential for advancing our understanding of this important class of compounds and for the successful development of novel drug candidates.

References

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  • de Oliveira, F. M., et al. (2023). Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][1][2]oxazine Derivatives against Multidrug‐Resistant Strains. ChemMedChem, 18(12), e202300015. [Link]

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2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
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2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine

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